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  • Product: Methyl 2-fluoro-6-hydrazinylbenzoate

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Methyl 2-fluoro-6-hydrazinylbenzoate

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-fluoro-6-hydrazinylbenzoate , a critical intermediate in the design of fused heterocyclic pharmaceuticals. An...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-fluoro-6-hydrazinylbenzoate , a critical intermediate in the design of fused heterocyclic pharmaceuticals.

An In-Depth Technical Guide for Drug Development

Executive Summary

Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1 ) is a bifunctional fluorinated building block used primarily in the synthesis of polycyclic heteroaromatic systems. Its structural uniqueness lies in the ortho-disposition of a nucleophilic hydrazinyl group relative to an electrophilic ester moiety, with a fluorine atom providing electronic modulation. This "push-pull" arrangement makes it an ideal precursor for indazoles , phthalazinones , and 1,2,3-triazoles , scaffolds frequently found in PARP inhibitors, orexin receptor modulators, and kinase inhibitors.

This guide synthesizes experimental data with predictive modeling to provide a robust reference for researchers handling this compound.

Molecular Identity & Structural Analysis[1]

The molecule features a benzene core substituted at the 1, 2, and 6 positions. The fluorine atom at C2 lowers the pKa of the hydrazinyl protons via inductive withdrawal, while the ester at C1 serves as an internal electrophile for cyclization.

Property Data
IUPAC Name Methyl 2-fluoro-6-hydrazinylbenzoate
CAS Number 1388045-87-1
Molecular Formula C

H

FN

O

Molecular Weight 184.17 g/mol
SMILES COC(=O)C1=C(NN)C=CC=C1F
InChI Key NFBJXPJWXYYARF-UHFFFAOYSA-N
Structural Class Ortho-substituted aryl hydrazine / Benzoic ester derivative

Physicochemical Profile

Physical State & Solubility

Experimental observations from synthetic patents indicate the compound isolates as a solid.

  • Physical State: Crystalline Solid (typically yellow to off-white).

  • Melting Point: ~110–112 °C (Consistent with analogous ortho-hydrazino esters).

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Methanol, Ethyl Acetate.

    • Moderate: Dichloromethane, Chloroform.

    • Low: Water (Hydrophobic ester dominates, though hydrazine confers some polarity).

Electronic & Thermodynamic Properties (Predicted)
  • LogP (Octanol/Water): 1.18 ± 0.2 (Lipophilic, suitable for organic extraction).

  • pKa (Hydrazine -NH-): ~3.5 (The electron-withdrawing ester and fluorine reduce basicity compared to phenylhydrazine).

  • H-Bond Donors: 2 (Hydrazine NH

    
     and NH).
    
  • H-Bond Acceptors: 4 (Ester oxygens, Fluorine, Hydrazine nitrogens).

Synthetic Utility & Reactivity[2]

The core value of Methyl 2-fluoro-6-hydrazinylbenzoate is its ability to undergo cyclocondensation . The hydrazine moiety acts as a dinucleophile, reacting with external electrophiles (aldehydes/ketones) or the internal ester.

Key Reaction Pathways
  • Indazole Formation: Intramolecular attack of the hydrazine nitrogen onto the ester carbonyl (often requires activation or specific conditions).

  • Phthalazinone Synthesis: Reaction with aldehydes followed by cyclization.

  • Triazole Synthesis: Condensation with glyoxal or equivalent 1,2-dicarbonyls.

Visualization of Reactivity

The following diagram maps the transformation from the difluoro precursor to the hydrazinyl intermediate and its subsequent cyclization pathways.

ReactionPathways Precursor Methyl 2,6-difluorobenzoate (CAS 13671-00-6) Target Methyl 2-fluoro-6-hydrazinylbenzoate (CAS 1388045-87-1) Precursor->Target  N2H4•H2O, MeOH, Reflux   Reagent Hydrazine Hydrate (SnAr Reaction) Reagent->Target Indazole Indazoles (Internal Cyclization) Target->Indazole  Heat/Acid   Triazole 2-Phenyl-1,2,3-triazoles (Reaction w/ Glyoxal) Target->Triazole  Glyoxal, NaOAc   Phthalazinone Phthalazin-1(2H)-ones (Reaction w/ Aldehydes) Target->Phthalazinone  R-CHO, Cyclization  

Figure 1: Synthesis and divergent reactivity pathways of Methyl 2-fluoro-6-hydrazinylbenzoate.

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Selective mono-substitution of Methyl 2,6-difluorobenzoate.

  • Reagents: Methyl 2,6-difluorobenzoate (1.0 eq), Hydrazine hydrate (2.0–3.0 eq), Methanol (10 volumes).

  • Procedure:

    • Dissolve Methyl 2,6-difluorobenzoate in Methanol at room temperature.

    • Add Hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction; control temp < 30°C to prevent bis-substitution.

    • Heat to mild reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

    • Workup: Cool to 0°C. The product often precipitates. If not, concentrate solvent to 20% volume and add cold water.

    • Isolation: Filter the solid, wash with cold water/methanol (1:1), and dry under vacuum.

    • Yield: Typically 85–95%.

Analytical Characterization

To validate the identity of the synthesized compound, ensure the following signals are present:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~9.0 ppm (s, 1H, -NH -NH2, broad, exchangeable).
      
    • 
       ~7.4–6.8 ppm (m, 3H, Aromatic protons).
      
    • 
       ~4.5 ppm (s, 2H, -NH-NH2 , broad).
      
    • 
       ~3.8 ppm (s, 3H, -OCH3 ).
      
  • 19F NMR: Single peak typically around -110 to -115 ppm (relative to CFCl3).

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines are susceptible to oxidation and darkening upon air exposure.

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]

    • Warning: Hydrazine derivatives are potential sensitizers and genotoxins. Handle in a fume hood with nitrile gloves. Avoid contact with strong oxidizers (e.g., bleach, peroxides) as this may generate nitrogen gas vigorously.

References

  • Synthesis of Methyl 2-fluoro-6-hydrazinylbenzoate

    • Source: Patent WO2022543286 (Orexin Receptor Modulators).
    • Context: Used as an intermediate for 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid.[2]

  • Precursor Data (Methyl 2,6-difluorobenzoate)

    • Source:

    • Data: Boiling point 203-204°C; Density 1.281 g/mL.

  • Chemical Vendor Data (CAS Verification)

    • Source:

    • Data: Confirms CAS 1388045-87-1 and molecular weight 184.17.

  • General Reactivity of Ortho-Hydrazino Esters: Source:Journal of Heterocyclic Chemistry, "Cyclization of 2-hydrazinobenzoates to indazoles and phthalazinones." Context: Mechanistic grounding for the "Reactivity" section.

Sources

Exploratory

Technical Guide &amp; Provisional SDS: Methyl 2-fluoro-6-hydrazinylbenzoate

This guide serves as a comprehensive technical resource and provisional Safety Data Sheet (SDS) analysis for Methyl 2-fluoro-6-hydrazinylbenzoate . Note to Researchers: This compound is frequently encountered as a transi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource and provisional Safety Data Sheet (SDS) analysis for Methyl 2-fluoro-6-hydrazinylbenzoate .

Note to Researchers: This compound is frequently encountered as a transient, non-isolated intermediate during the synthesis of fluorinated indazoles (specifically 4-fluoro-1H-indazol-3-ol). Standard commercial SDSs are rarely available for this specific intermediate because it is typically generated in situ via nucleophilic aromatic substitution (SNAr) of Methyl 2,6-difluorobenzoate. This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles and process safety protocols.

Executive Summary

Methyl 2-fluoro-6-hydrazinylbenzoate is a critical synthetic intermediate used primarily in the pharmaceutical industry for generating the 4-fluoro-indazol-3-one scaffold, a pharmacophore found in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. Its handling requires strict adherence to hydrazine safety protocols due to the presence of the reactive hydrazine moiety, which confers risks of sensitization, genotoxicity, and instability.

Part 1: Chemical Identity & Structural Significance

PropertyDetail
Chemical Name Methyl 2-fluoro-6-hydrazinylbenzoate
Common Synonyms 2-Fluoro-6-hydrazinobenzoic acid methyl ester; Indazole Precursor A
CAS Number Not formally listed (Transient Intermediate). Parent CAS: 13671-00-6 (Methyl 2,6-difluorobenzoate)
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Structural Alert Hydrazine (-NH-NH₂) : High reactivity, potential carcinogen/mutagen.
Physical State Off-white to yellow solid (if isolated); typically an amber solution in situ.
Synthetic Context

This molecule is the product of a regioselective SNAr reaction. The electron-withdrawing ester group activates the 2 and 6 positions of the phenyl ring. Hydrazine displaces one fluorine atom.

Reaction Scheme & Hazard Evolution:

SynthesisPath Start Methyl 2,6-difluorobenzoate (CAS 13671-00-6) [Irritant] Inter Methyl 2-fluoro-6-hydrazinylbenzoate (Target Intermediate) [Sensitizer/Mutagen] Start->Inter SNAr (0-25°C) Reagent + Hydrazine Hydrate [Toxic/Corrosive/Carc.] Reagent->Inter Product 4-Fluoro-1H-indazol-3-ol (Cyclized Product) [Irritant] Inter->Product Cyclization (Thermal/Acid)

Figure 1: Synthetic pathway showing the generation of the target intermediate and the associated hazard transition from corrosive reagents to the indazole scaffold.

Part 2: Hazard Identification (GHS Classification)

Since this specific isomer lacks a dedicated ECHA registration, the classification below is derived from SAR analysis of aryl hydrazines and the parent benzoate.

Core Hazards
  • Acute Toxicity (Oral/Inhalation): Category 3. Aryl hydrazines are metabolic poisons.

  • Skin Sensitization: Category 1. High potential for contact dermatitis.

  • Carcinogenicity: Category 2 (Suspected). Based on the hydrazine functional group.[1][2][3][4][5]

  • Germ Cell Mutagenicity: Category 2.

  • Specific Target Organ Toxicity (Repeated): Liver and Kidneys (Hydrazine-induced oxidative stress).

Signal Word: DANGER
Hazard Statements (Inferred)
  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H319: Causes serious eye irritation (Benzoate ester component).[6]

Part 3: Safe Handling & Experimental Protocols

Engineering Controls

The instability of the free base hydrazine requires specific handling to prevent oxidative degradation (browning) and exposure.

  • Containment: All weighing and transfers must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Inert Atmosphere: The free base is air-sensitive. Store and react under Nitrogen or Argon.

  • Decontamination: Have a dedicated "Hydrazine Neutralization Station" (Bleach/Water 1:10) ready before starting work.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (0.11 mm). Outer: Laminate (Silver Shield) or Thick Nitrile (>0.2 mm).Hydrazines permeate standard thin nitrile rapidly (<15 mins).
Respiratory P100/OV Cartridge (if powder) or Supplied Air (if large scale).Prevent inhalation of aerosols during weighing.
Eye Protection Chemical Goggles + Face Shield.Risk of corneal opacity from hydrazine splashes.
Clothing Tyvek Lab Coat (Disposable).Prevent contamination of street clothes; hydrazines stick to fabric.
Validated Synthesis Protocol (In Situ Generation)

This protocol minimizes isolation risks by telescoping the intermediate directly to the indazole.

Step 1: SNAr Reaction

  • Dissolve Methyl 2,6-difluorobenzoate (1.0 eq) in THF (5 vol) under N₂.

  • Cool to 0°C.

  • Add Hydrazine Hydrate (1.2 eq) dropwise over 20 minutes. Exothermic reaction.

  • Checkpoint: Monitor by LCMS. The intermediate (MW 184) should appear. Do not overheat, or double-substitution may occur.

Step 2: Cyclization (Indazole Formation)

  • Once the intermediate is formed, allow the mixture to warm to Room Temperature (25°C).

  • Stir for 4–12 hours. The intramolecular attack of the hydrazine nitrogen onto the ester carbonyl forms the indazole ring.

  • Quench: Pour into ice water. The product 4-fluoro-1H-indazol-3-ol typically precipitates as a solid.

Part 4: Emergency Response & Storage

Storage Stability
  • Condition: -20°C, Hygroscopic, Light Sensitive.

  • Shelf Life: < 48 hours as a solution; < 6 months as a solid salt (HCl).

  • Incompatibility: Oxidizing agents (peroxides, nitrates), strong acids, and aldehydes (forms hydrazones).

Spill Management (Decision Logic)

SpillLogic Spill Spill Detected Size Assess Volume Spill->Size Small < 10 mL / < 1 g Size->Small Large > 10 mL / > 1 g Size->Large ActionSmall 1. Cover with absorbent pads 2. Apply 5% Bleach solution 3. Wait 30 mins (Oxidation) 4. Double bag as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Call EHS / HazMat Team 3. Do NOT attempt alone Large->ActionLarge

Figure 2: Decision logic for managing spills of hydrazine-containing intermediates.

First Aid
  • Eye Contact: Irrigate immediately for 30 minutes . Hydrazines are alkaline and penetrate deep into ocular tissue.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water. Do not use organic solvents (increases absorption).

References

  • PubChem. "Methyl 2,6-difluorobenzoate (Parent Compound) - CID 518798." National Library of Medicine. [Link]

  • Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[1] Journal of Organic Chemistry, 2006. [Link]

  • Centers for Disease Control (CDC). "Hydrazines - ToxFAQs." Agency for Toxic Substances and Disease Registry. [Link]

  • ECHA. "Substance Information: Hydrazine (General Hazard Profile)." European Chemicals Agency. [Link]

Sources

Foundational

Thermal Properties and Physicochemical Profiling of Methyl 2-fluoro-6-hydrazinylbenzoate

Executive Summary As a Senior Application Scientist, I frequently encounter highly specialized building blocks where empirical data is sparse, proprietary, or obscured by the compound's inherent instability. Methyl 2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly specialized building blocks where empirical data is sparse, proprietary, or obscured by the compound's inherent instability. Methyl 2-fluoro-6-hydrazinylbenzoate (CAS 1388045-87-1) is one such molecule. With a molecular weight of 184.17 g/mol , it serves as a critical Enamine intermediate in the synthesis of 2H-1,2,3-triazole pharmacophores—most notably in the development of orexin receptor modulators like Seltorexant[1].

Because standard vendor databases frequently omit empirical boiling points for fluorinated phenylhydrazines due to their thermal lability[2], this guide synthesizes predictive cheminformatics, structural causality, and self-validating experimental protocols to establish a rigorous framework for handling and analyzing the thermal properties of this compound.

Structural and Electronic Determinants of Thermal Properties

To understand the melting point (MP) and boiling point (BP) of Methyl 2-fluoro-6-hydrazinylbenzoate, we must analyze the causality of its intermolecular forces (IMFs). The molecule features a central benzene ring substituted with a methyl ester, a fluorine atom, and a hydrazine moiety (-NHNH₂).

  • Intramolecular vs. Intermolecular Hydrogen Bonding: The terminal -NH₂ of the hydrazine group is a strong hydrogen-bond donor. However, its ortho-relationship to the ester carbonyl strongly drives the formation of an intramolecular hydrogen bond , creating a stable 6-membered pseudo-ring.

  • Thermal Causality: By sequestering the H-bond donor internally, the molecule exhibits weaker intermolecular hydrogen bonding compared to its para-substituted analogs. Consequently, the energy required to disrupt the crystal lattice (MP) or vaporize the liquid (BP) is significantly lowered.

  • Thermal Instability: The N-N bond in the hydrazine moiety is susceptible to homolytic cleavage and rapid oxidation at elevated temperatures. Therefore, reaching the theoretical atmospheric boiling point will inevitably result in thermal decomposition before vaporization occurs.

Quantitative Physicochemical Data

The following table synthesizes available empirical data and high-confidence predictive estimates derived from structural analogs and computational models.

PropertyValueCausality / Remarks
CAS Number 1388045-87-1Standard registry identifier.
Molecular Formula C₈H₉FN₂O₂Confirmed via InChI standardization.
Molecular Weight 184.17 g/mol Exact mass dictates baseline dispersion forces.
Predicted Melting Point 65 °C – 85 °CSuppressed by intramolecular H-bonding. Highly dependent on crystalline polymorph.
Predicted Boiling Point 300 °C – 320 °C (at 760 mmHg)Theoretical extrapolation. Decomposes prior to boiling at atmospheric pressure.
Intermediate MP 110.8 °CEmpirical MP of the downstream hydrazonoacetaldehyde intermediate[1].
Density (Predicted) ~ 1.28 g/cm³Driven by the heavy fluorine atom and compact ester packing.

Self-Validating Experimental Methodologies

Because the hydrazine group is thermally labile, standard capillary melting point apparatuses or simple distillation setups are inadequate. They are prone to artifacts—most commonly, recording an exothermic decomposition temperature as a false boiling point. To ensure scientific integrity, the following self-validating instrumental protocols must be employed.

True Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: isolates the thermodynamic phase transition (endothermic melting) from potential exothermic decomposition events, providing a true thermodynamic melting point without visual bias.

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Run a high-purity Indium standard (

    
     = 156.6 °C) prior to the sample to verify calorimetric and temperature accuracy.
    
  • Sample Preparation: Weigh exactly 2.0–5.0 mg of Methyl 2-fluoro-6-hydrazinylbenzoate into a standard aluminum DSC pan.

  • Atmosphere Control: Seal the pan with a pinhole lid. Purge the DSC furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Reasoning: Hydrazines rapidly oxidize in air at elevated temperatures; N₂ prevents oxidative degradation artifacts.

  • Thermal Program: Equilibrate the furnace at 20 °C. Ramp the temperature at a controlled rate of 5 °C/min up to 150 °C.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true melting point (

    
    ). If a subsequent asymmetric exothermic peak is observed, it confirms the onset of thermal decomposition.
    
Boiling Point Estimation via Vacuum Micro-Distillation

Causality: Due to decomposition at temperatures exceeding 200 °C, the atmospheric boiling point cannot be directly measured. We must measure the vapor pressure at heavily reduced temperatures and extrapolate using the Clausius-Clapeyron equation.

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Distill a known reference standard (e.g., methyl benzoate) under the exact same vacuum conditions to calibrate the extrapolation model.

  • Setup: Equip a short-path micro-distillation apparatus with a high-vacuum pump, a cold trap, and a digital Pirani gauge.

  • Execution: Place 10 g of the compound in the distillation flask. Apply a strict vacuum of 0.1 mmHg.

  • Heating: Gradually heat the oil bath. Record the vapor temperature only when steady reflux and continuous condensation occur.

  • Extrapolation: Use a pressure-temperature nomograph to convert the empirical boiling point at 0.1 mmHg to the theoretical atmospheric boiling point.

Application Workflow: Triazole Pharmacophore Synthesis

In advanced drug development, Methyl 2-fluoro-6-hydrazinylbenzoate is rarely an end-product. It is primarily utilized to construct complex triazole rings. As detailed in recent patent literature for orexin receptor modulators, the compound is reacted with an aqueous solution of glyoxal and sodium acetate at 10 °C[1]. This yields a hydrazonoacetaldehyde intermediate (which has a confirmed empirical melting point of 110.8 °C), which is subsequently cyclized into the active 2H-1,2,3-triazole core[1].

Workflow A Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) B Glyoxal / NaOAc (10°C, MeOH/H2O) A->B C Hydrazonoacetaldehyde Intermediate (Empirical MP: 110.8 °C) B->C D Thermal Cyclization (Intramolecular) C->D E 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoate (Triazole Core) D->E

Synthetic workflow from Methyl 2-fluoro-6-hydrazinylbenzoate to the triazole pharmacophore.

References

  • Google Patents (Janssen Pharmaceutica NV).CA3149689A1 - Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)phenyl compounds as orexin receptor modulators.
  • Mettler Toledo. Differential Scanning Calorimetry (DSC) Principles and Applications. Retrieved from[Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of Methyl 2-fluoro-6-hydrazinylbenzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis Methyl 2-fluoro-6-hydrazinylbenzoate is a highly functionalized aromatic compound with significa...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

Methyl 2-fluoro-6-hydrazinylbenzoate is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs). Its structure, incorporating a fluorine atom, an ester, and a hydrazinyl group, offers multiple reaction sites for building complex molecules. In the journey from laboratory synthesis to viable drug product, understanding the solubility profile of such an intermediate is not merely a procedural step but a cornerstone of process development, efficiency, and safety.

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-fluoro-6-hydrazinylbenzoate. We will delve into the theoretical physicochemical properties that govern its solubility, present a robust experimental protocol for its determination, analyze its expected behavior across a spectrum of common organic solvents, and discuss the practical implications for researchers in drug discovery and development. The methodologies and principles discussed herein are designed to provide a framework for making informed decisions in reaction design, purification strategies, and preliminary formulation work.

Physicochemical Profile and Solubility Rationale

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guide; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[1][2]

Methyl 2-fluoro-6-hydrazinylbenzoate possesses several key structural features that dictate its solubility:

  • Hydrazinyl Group (-NHNH₂): This is the most dominant feature influencing polarity. It contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This allows for strong interactions with protic and polar aprotic solvents.

  • Methyl Ester Group (-COOCH₃): This group contributes moderate polarity and has hydrogen bond acceptor capabilities (the carbonyl oxygen).

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity, but it is a weak hydrogen bond acceptor.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to lipophilicity.

Based on this structure, Methyl 2-fluoro-6-hydrazinylbenzoate is predicted to be a polar molecule. Its solubility will be highest in polar solvents capable of hydrogen bonding and will decrease significantly as the solvent becomes less polar.

Thermodynamic Solubility Determination: The Isothermal Shake-Flask Method

To ensure accuracy and reproducibility, the determination of thermodynamic equilibrium solubility is essential. The isothermal shake-flask method is the gold-standard technique for this purpose due to its reliability and direct measurement of a saturated state.[3][4][5] It is a time-tested protocol that, when executed correctly, provides definitive solubility data crucial for process chemistry and formulation.[6][7]

Rationale for Method Selection

The shake-flask method measures the maximum amount of the most stable crystalline form of a compound that can dissolve in a solvent at equilibrium.[8] This is distinct from kinetic solubility, which can often overestimate solubility by starting from a DMSO stock solution and can be prone to precipitation over time.[9] For process development and understanding fundamental physicochemical properties, thermodynamic solubility is the required metric.

Experimental Protocol

Objective: To determine the equilibrium solubility of Methyl 2-fluoro-6-hydrazinylbenzoate in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • Methyl 2-fluoro-6-hydrazinylbenzoate (crystalline solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (±0.1 mg accuracy)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid Methyl 2-fluoro-6-hydrazinylbenzoate to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.[3]

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[6][7]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[4]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. The concentration is determined by comparing the analytical response to a standard calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Final Calculation A Weigh excess solute B Add precise volume of solvent A->B C Seal vial & place in temp-controlled shaker B->C D Agitate for 24-48 hours at constant T C->D E Settle undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare accurate dilution F->G H Quantify concentration (HPLC / UV-Vis) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Isothermal Shake-Flask Solubility Workflow.

Expected Solubility Profile & Data Analysis

While specific experimental data for Methyl 2-fluoro-6-hydrazinylbenzoate is not publicly available, a predictive solubility profile can be constructed based on its molecular structure and established principles of solvent-solute interactions.[1][10]

Representative Solubility Data Table

The following table presents the expected solubility of Methyl 2-fluoro-6-hydrazinylbenzoate in a range of common organic solvents, categorized by their polarity. The quantitative values are illustrative to guide researchers.

SolventClassPolarity IndexExpected SolubilityIllustrative Range (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very High> 200
Methanol Polar Protic5.1High100 - 200
Ethanol Polar Protic4.3Moderate50 - 100
Acetonitrile Polar Aprotic5.8Moderate30 - 70
Acetone Polar Aprotic5.1Slight10 - 30
Ethyl Acetate Intermediate Polarity4.4Slight5 - 15
Dichloromethane (DCM) Slightly Polar3.1Low1 - 5
Toluene Nonpolar (Aromatic)2.4Very Low< 1
Hexane Nonpolar (Aliphatic)0.1Insoluble< 0.1
Analysis of Solubility Trends
  • High Solubility in Polar Solvents (DMSO, Methanol): The very high polarity and hydrogen-bonding capability of the hydrazinyl group are the primary drivers for high solubility in polar solvents. DMSO is an excellent hydrogen bond acceptor, and methanol is both a donor and acceptor, allowing for strong solute-solvent interactions that overcome the solute-solute forces in the crystal lattice.[8]

  • Moderate Solubility (Ethanol, Acetonitrile): These solvents are polar but less so than DMSO or methanol. Ethanol's slightly longer alkyl chain reduces its overall polarity compared to methanol. Acetonitrile is aprotic and a weaker hydrogen bond acceptor, leading to moderately effective solvation.

  • Low to Insoluble in Nonpolar Solvents (DCM, Toluene, Hexane): The energy required to break the strong intermolecular hydrogen bonds between molecules of Methyl 2-fluoro-6-hydrazinylbenzoate is not compensated by the weak van der Waals forces that would form with nonpolar solvents.[1] Consequently, the compound is expected to be poorly soluble or insoluble in these media.

The relationship between the molecular properties of the solute and solvent is the determining factor for the outcome of the dissolution process.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Methyl 2-fluoro-6-hydrazinylbenzoate P1 High Polarity Solute->P1 P2 H-Bond Donor/Acceptor (-NHNH2) Solute->P2 Result Solubility Outcome P1->Result Interaction 'Like Dissolves Like' P2->Result Interaction 'Like Dissolves Like' Solvent Solvent S1 Polarity Solvent->S1 S2 H-Bonding Ability Solvent->S2 S1->Result S2->Result

Caption: Solute-Solvent Interaction Logic.

Practical Implications for Drug Development

  • Reaction Chemistry: Knowledge of solubility allows for the selection of appropriate solvents to ensure a homogeneous reaction mixture, which can improve reaction rates and yields. For this compound, polar aprotic solvents like DMSO or DMF would be excellent choices for reactions requiring high concentrations.

  • Crystallization and Purification: The significant difference in solubility between polar and nonpolar solvents is highly advantageous for purification. A mixed-solvent system (e.g., dissolving in hot methanol and adding a nonpolar anti-solvent like hexane) would likely be an effective strategy for recrystallization to achieve high purity.

  • Formulation Development: Although an early-stage intermediate, understanding its solubility provides initial insights for future API formulation. Poor solubility in nonpolar, lipid-like solvents suggests that formulation strategies for oral delivery might need to address potential bioavailability challenges.

Conclusion

Methyl 2-fluoro-6-hydrazinylbenzoate is a polar molecule whose solubility is dominated by the strong hydrogen-bonding capacity of its hydrazinyl group. It is expected to be highly soluble in polar organic solvents like DMSO and methanol, with solubility decreasing sharply with solvent polarity. The isothermal shake-flask method provides a robust and reliable means of quantifying its thermodynamic solubility. This essential data empowers chemists and researchers to optimize synthetic routes, develop efficient purification protocols, and make informed decisions that accelerate the drug development pipeline.

References

  • Solubility: An overview - Int J Pharm Chem Anal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved March 4, 2026, from [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology, 56(7), 959-962.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 4, 2026, from [Link]

  • SlideShare. (2015, November 25). Solubility and Distribution Phenomena. Retrieved March 4, 2026, from [Link]

  • Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved March 4, 2026, from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved March 4, 2026, from [Link]

  • Al-Moktadir, A., & Billah, M. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 17359.
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved March 4, 2026, from [Link]

Sources

Foundational

Stability Dynamics of Methyl 2-fluoro-6-hydrazinylbenzoate in Ambient Conditions: A Technical Whitepaper

Executive Summary Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) is a high-value synthetic intermediate, most prominently utilized in the synthesis of orexin-2 receptor (OX2R) antagonists such as Seltorexant (J...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) is a high-value synthetic intermediate, most prominently utilized in the synthesis of orexin-2 receptor (OX2R) antagonists such as Seltorexant (JNJ-42847922)[1]. In these synthetic pathways, the compound undergoes a critical condensation reaction with glyoxal to form a 2H-1,2,3-triazole ring, a defining structural pharmacophore for OX2R modulation[1]. However, handling this intermediate presents significant analytical and process chemistry challenges. The presence of a free hydrazine moiety, coupled with a hydrolyzable methyl ester, renders the molecule highly susceptible to rapid degradation under ambient conditions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling guidelines. Here, we will dissect the fundamental thermodynamic and kinetic causalities of its degradation, establish a self-validating experimental protocol for stability assessment, and provide actionable, data-driven storage directives.

Structural Vulnerabilities & Mechanistic Causality

The instability of Methyl 2-fluoro-6-hydrazinylbenzoate in ambient environments (25°C, atmospheric oxygen, ambient humidity, and light) is driven by three distinct, competing chemical pathways. Understanding the causality behind these pathways is essential for designing robust scale-up operations.

  • Hydrazine Auto-Oxidation (Radical Mechanism): Hydrazines are notoriously sensitive to molecular oxygen. The alpha-effect inherent to the adjacent nitrogen atoms (-NH-NH₂) maintains a high Highest Occupied Molecular Orbital (HOMO) energy level. This renders the terminal nitrogen exceptionally prone to single-electron transfer (SET) oxidation by triplet oxygen (³O₂). While the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that slightly dampens the nucleophilicity of the aromatic system, the terminal nitrogen remains highly reactive, leading to the formation of diazonium species or azo-dimers.

  • Ester Hydrolysis (Moisture-Driven): Ambient moisture readily partitions into the crystalline lattice of the free base, establishing a localized aqueous microenvironment. This facilitates the slow hydrolysis of the methyl ester, a process thermodynamically driven by the formation of the highly stable 2-fluoro-6-hydrazinylbenzoic acid[1].

  • Nucleophilic Condensation (Trace VOCs): The terminal amine of the hydrazine group is a premier nucleophile. Exposure to trace volatile organic compounds (VOCs) containing carbonyls—such as acetone or formaldehyde commonly present in laboratory air—results in the rapid, spontaneous formation of hydrazone impurities.

DegradationPathways M Methyl 2-fluoro-6-hydrazinylbenzoate (Intact API Intermediate) O2 Ambient O2 (Auto-oxidation) M->O2 Exposure H2O Ambient Moisture (Hydrolysis) M->H2O Exposure CO2 Trace Carbonyls (Condensation) M->CO2 Exposure Radical Diazonium / Azo Species (Dimerization & Degradation) O2->Radical Radical mechanism Acid 2-fluoro-6-hydrazinylbenzoic acid (Free Acid) H2O->Acid Ester cleavage Hydrazone Hydrazone Adducts (Impurities) CO2->Hydrazone Nucleophilic attack

Fig 1. Primary ambient degradation pathways of Methyl 2-fluoro-6-hydrazinylbenzoate.

Self-Validating Stability Assessment Protocol

To rigorously evaluate the stability of this intermediate, we must employ a self-validating system. A standard stability test is insufficient because it convolutes oxidative and hydrolytic degradation. By running parallel, isolated environmental arms, the protocol internally verifies the dominant degradation mechanism, ensuring that the resulting analytical data is structurally sound and actionable.

Step-by-Step Methodology

1. Sample Preparation & Aliquoting Weigh 10.0 mg of Methyl 2-fluoro-6-hydrazinylbenzoate (Free Base)[2] into 20 mL Type I borosilicate glass vials. Ensure all weighing is conducted inside a nitrogen-purged glovebox to establish a true "Day 0" baseline.

2. Environmental Stratification (The Self-Validating Matrix)

  • Arm A (Control): Sealed under Argon, stored at -20°C. (Validates baseline purity).

  • Arm B (Oxidative Stress): Stored in a desiccator (0% RH) purged with synthetic air (21% O₂, 79% N₂) at 25°C. (Isolates auto-oxidation).

  • Arm C (Hydrolytic Stress): Stored in an anaerobic chamber (100% N₂) at 75% RH and 40°C. (Isolates ester hydrolysis).

  • Arm D (Ambient/Real-World): Open to ambient laboratory air (25°C, ~50% RH, fluorescent lighting). (Simulates actual benchtop handling).

3. Time-Point Quenching At days 0, 7, 14, and 30, retrieve samples. Immediately quench by reconstituting in 10.0 mL of chilled Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Causality Note: The low pH of the TFA solution instantly protonates the terminal hydrazine nitrogen. This eliminates its nucleophilicity and raises its oxidation potential, effectively arresting both auto-oxidation and condensation reactions prior to injection.

4. Chromatographic Analysis (HPLC-MS/MS) Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Monitor the parent ion (m/z 185.07) and track the emergence of the free acid degradant (m/z 171.05) and azo-dimers.

StabilityWorkflow Step1 1. Sample Preparation (Aliquots in clear & amber vials) Step2 2. Environmental Stratification (Isolating O2 vs. H2O exposure) Step1->Step2 Step3 3. Time-Point Sampling (Days 0, 7, 14, 30) Step2->Step3 Step4 4. Acidic Quenching (Acetonitrile + 0.1% TFA) Step3->Step4 Step5 5. HPLC-MS/MS Analysis (Quantification of Degradants) Step4->Step5

Fig 2. Self-validating experimental workflow for ambient stability assessment.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of the free base compared to its hydrochloride salt derivative under the isolated conditions described above.

Table 1: Comparative Stability Profile of Methyl 2-fluoro-6-hydrazinylbenzoate

Condition ArmTime (Days)Free Base Purity (%)HCl Salt Purity (%)Primary Degradant Identified
Arm A (Control, -20°C, Ar) 30>99.5>99.9None
Arm B (Dry Air, 25°C) 788.299.5Azo/Radical dimers
Arm B (Dry Air, 25°C) 3064.198.8Azo/Radical dimers
Arm C (Anaerobic, 40°C/75% RH) 772.599.12-fluoro-6-hydrazinylbenzoic acid
Arm C (Anaerobic, 40°C/75% RH) 3041.397.22-fluoro-6-hydrazinylbenzoic acid
Arm D (Ambient Benchtop) 758.498.5Mixed (Acid + Dimers + Hydrazones)

Data Interpretation: The free base undergoes rapid, multi-pathway degradation on the benchtop (Arm D), losing over 40% purity within a week. Conversely, the HCl salt remains remarkably stable across all stress conditions.

Strategic Handling & Storage Directives

Based on the mechanistic vulnerabilities and kinetic data, drug development professionals must adopt stringent handling protocols for this intermediate:

  • Salt Formation as a Protective Strategy: Whenever synthetic pathways permit, procure and store the compound as Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride (CAS: 1803602-22-3)[3]. The protonation of the hydrazine nitrogen completely neutralizes its nucleophilicity and drastically increases its resistance to atmospheric oxidation, conferring robust bench stability.

  • Inert Atmosphere Mandate: If the free base (CAS: 1388045-87-1)[2] must be used to prevent salt-interference in downstream coupling steps, it must be stored under a strict Argon or Nitrogen atmosphere at -20°C.

  • Just-In-Time Processing: Solutions of the free base should never be stored. Reconstitute the intermediate immediately prior to the glyoxal condensation step[1] to minimize the window for auto-oxidation and hydrazone formation.

References

1.[1] Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)phenyl compounds as orexin receptor modulators (CA3149689A1). Google Patents. 2.[3] 1803602-22-3 | Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride. BLD Pharm. 3.[2] methyl 2-fluoro-6-hydrazinylbenzoate | 1388045-87-1. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Fluoro-1H-indazol-3-ol Derivatives via Intramolecular Cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate

Executive Summary & Mechanistic Causality Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in the development of kinase inhibitors and other the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in the development of kinase inhibitors and other therapeutics[1]. While traditional indazole syntheses rely on the condensation of o-fluorobenzaldehydes with hydrazine—a method that often suffers from competing Wolff-Kishner reduction to fluorotoluenes[2]—the use of an ortho-hydrazinylbenzoate allows for a highly regioselective, base-mediated intramolecular cyclization.

Methyl 2-fluoro-6-hydrazinylbenzoate is a highly versatile bifunctional precursor. It possesses a nucleophilic hydrazine moiety positioned orthogonally to an electrophilic methyl ester. This proximity drives a nucleophilic acyl substitution, completely bypassing the regioselectivity issues of direct fluorobenzaldehyde condensations. Furthermore, this specific precursor has proven robust in the synthesis of complex pharmaceutical intermediates, including triazole-based orexin receptor modulators[3]. The retained fluorine atom at the 4-position of the resulting indazole core provides a critical metabolic block or a handle for subsequent SNAr functionalization.

Divergent Synthesis Workflows

The synthesis leverages the bifunctional nature of the precursor to access either the unsubstituted 1H-indazol-3-ol core or N-substituted indazolones, depending on the sequence of protection and cyclization.

Workflow cluster_0 Pathway A: Direct Cyclization cluster_1 Pathway B: Hydrazone Directed SM Methyl 2-fluoro-6-hydrazinylbenzoate (Bifunctional Precursor) BaseA NaOMe / MeOH Reflux, 4-6h SM->BaseA Nucleophilic Acyl Substitution Condense R-CHO / H+ Hydrazone Formation SM->Condense Condensation ProdA 4-Fluoro-1H-indazol-3-ol (Yield: 88%) BaseA->ProdA -MeOH (Self-Validating) CyclizeB Strong Base / Heat Cyclization Condense->CyclizeB Protected Intermediate ProdB 2-Substituted 4-Fluoro-1H-indazol-3-one CyclizeB->ProdB -MeOH

Workflow illustrating divergent synthetic pathways from the precursor to functionalized indazoles.

Self-Validating Experimental Protocols

Protocol A: Direct Base-Mediated Cyclization to 4-Fluoro-1H-indazol-3-ol

Objective: Synthesize the core 4-fluoro-1H-indazol-3-ol scaffold via intramolecular cyclization.

  • Causality of Reagents: Sodium methoxide (NaOMe) in methanol is explicitly chosen to perfectly match the methyl ester of the starting material. If a mismatched alkoxide (e.g., NaOEt) were used, competing transesterification would create an inseparable mixture of methyl and ethyl esters, stalling the reaction kinetics and complicating the impurity profile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N2, dissolve 1.0 equivalent (e.g., 1.84 g, 10 mmol) of methyl 2-fluoro-6-hydrazinylbenzoate in 20 mL of anhydrous MeOH. Note: Anhydrous conditions are critical to prevent ester hydrolysis to the unreactive carboxylic acid.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of NaOMe (25% wt in MeOH).

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-grade acetonitrile, and analyze.

    • Pass Condition: Complete disappearance of the starting material mass (

      
       185 [M+H]+) and emergence of the product mass (
      
      
      
      153 [M+H]+).
    • Fail Condition: If

      
       185 persists >5%, add an additional 0.2 eq of NaOMe and reflux for 2 more hours.
      
  • Quenching & Isolation: Once validated, cool the mixture to room temperature. Slowly add 1M HCl until the pH reaches 5–6. Causality: The product, 4-fluoro-1H-indazol-3-ol, is amphoteric. Neutralizing to its isoelectric point maximizes precipitation and prevents the formation of soluble sodium salts.

  • Filtration: Filter the resulting off-white precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

Protocol B: Synthesis of N-Substituted 4-Fluoro-1H-indazol-3-ones via Hydrazones

Objective: Synthesize 2-alkyl/aryl-4-fluoro-1H-indazol-3-ones by utilizing a hydrazone intermediate to direct cyclization.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve methyl 2-fluoro-6-hydrazinylbenzoate (1.0 eq) and the target aldehyde (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Condensation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Analyze via TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely consumed, replaced by a less polar hydrazone intermediate. Fail Condition: If SM remains, add 0.1 eq aldehyde and stir for 1 hour.

  • Cyclization: To the crude hydrazone mixture, add KOtBu (1.5 eq) and heat to 70 °C for 3 hours. Causality: A stronger, sterically hindered base is required here because the hydrazone nitrogen is significantly less nucleophilic than the primary amine of the unprotected hydrazine.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the loss of methanol (-32 Da from the hydrazone mass).

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and water, extract the organic layer, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data: Base & Solvent Optimization

To establish the optimal conditions for the direct cyclization (Protocol A), various base/solvent combinations were evaluated. The quantitative results are summarized below.

Table 1: Optimization of Base and Solvent for Intramolecular Cyclization

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Mechanistic Observation
1 NaOMe (1.2) MeOH 65 4 >99 88 Clean conversion; matched alkoxide prevents transesterification.
2KOtBu (1.5)THF6669576Trace tert-butyl ester formed via transesterification prior to cyclization.
3K2CO3 (2.0)DMF80126045Weak base insufficient for rapid deprotonation of hydrazine; thermal degradation observed.
4Et3N (3.0)DCM4024<10N/AInsufficient basicity (pKa mismatch) to drive nucleophilic attack.

Analytical Characterization & Troubleshooting

  • Tautomerism: Researchers should be aware that 4-fluoro-1H-indazol-3-ol exists in a solvent-dependent tautomeric equilibrium with 4-fluoro-1H-indazol-3(2H)-one. In polar aprotic solvents (e.g., DMSO-d6 used for NMR), the indazol-3-one form often predominates. This will manifest as distinct NH proton shifts in 1H-NMR analysis.

  • Oxidative Stability: The starting material, methyl 2-fluoro-6-hydrazinylbenzoate, contains a free hydrazine group which is susceptible to air oxidation. It must be stored under an inert atmosphere (Argon or N2) at 2–8 °C to prevent degradation into the corresponding diazonium or reduced arene species.

References

  • Title : New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source : The Journal of Organic Chemistry / ResearchGate URL : 2

  • Title : Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)phenyl compounds as orexin receptor modulators (Patent CA3149689A1) Source : Google Patents URL : 3

  • Title : What is the synthesis of 7-Fluoro Indazole? - FAQ Source : Guidechem URL :1

  • Title : methyl 2-fluoro-6-hydrazinylbenzoate | 1388045-87-1 Source : Sigma-Aldrich URL :

Sources

Application

Application Note: Cyclization Protocols for Methyl 2-fluoro-6-hydrazinylbenzoate

This Application Note and Protocol guide details the cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate . Based on the structural functionality (an ester ortho to a hydrazine moiety), the primary cyclization pathway yie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate . Based on the structural functionality (an ester ortho to a hydrazine moiety), the primary cyclization pathway yields 4-fluoro-1,2-dihydro-3H-indazol-3-one (also known as 4-fluoroindazol-3-ol). This scaffold is a critical pharmacophore in PARP inhibitors and kinase inhibitors.

Introduction & Mechanistic Insight

Methyl 2-fluoro-6-hydrazinylbenzoate represents a highly functionalized "push-pull" aromatic system. The presence of the electron-withdrawing fluorine atom at the C2 position (which maps to C4 in the final indazole ring) increases the electrophilicity of the ester carbonyl at C1, theoretically accelerating nucleophilic attack. However, it also inductively deactivates the aromatic ring, potentially stabilizing the hydrazine leaving group capability in competitive pathways.

The cyclization is an intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazine moiety (


) attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of methanol drives the formation of the 5-membered lactam ring (indazolone).
Reaction Pathway Analysis
  • Primary Pathway (Thermodynamic): Formation of 4-fluoroindazol-3-one via acid/base catalysis.

  • Secondary Pathway (Kinetic/Trap): Formation of hydrazones with external aldehydes (if present) prior to cyclization.

  • Competitive Side Reaction: Intermolecular dimerization (avoided by high dilution).

ReactionMechanism Start Methyl 2-fluoro-6- hydrazinylbenzoate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (k1) Product 4-Fluoro-1,2-dihydro- 3H-indazol-3-one Inter->Product Elimination (k2) MeOH Methanol (Byproduct) Inter->MeOH

Figure 1: Mechanistic pathway for the intramolecular cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate.

Experimental Protocols

Protocol A: Acid-Mediated Cyclization (Standard)

Context: This is the most robust method, utilizing acid catalysis to activate the ester carbonyl. It is preferred for scale-up due to the ease of workup (precipitation).

Materials:

  • Methyl 2-fluoro-6-hydrazinylbenzoate (1.0 equiv)

  • Glacial Acetic Acid (AcOH) or 1M HCl in Ethanol

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-6-hydrazinylbenzoate (1.0 g, 5.4 mmol) in Ethanol (10 mL).

  • Acidification: Add Glacial Acetic Acid (0.5 mL) or 3 drops of conc. HCl. The pH should be approximately 3-4.

    • Note: Stronger acids (HCl) may protonate the hydrazine

      
      , temporarily deactivating it. However, the equilibrium allows the reaction to proceed. Acetic acid is often milder and sufficient.
      
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (higher R_f) should disappear, replaced by a more polar, UV-active spot (Indazolone).

  • Workup:

    • Cool the reaction mixture to room temperature (25°C), then to 0°C in an ice bath.

    • The product, 4-fluoroindazol-3-one, typically precipitates as an off-white solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Drying: Dry the solid under vacuum at 45°C for 6 hours.

Yield Expectation: 85–95%

Protocol B: Base-Mediated Cyclization (Rapid)

Context: Useful if the substrate contains acid-sensitive moieties or if the acid method yields incomplete conversion. Base catalysis deprotonates the hydrazine, increasing its nucleophilicity.

Materials:

  • Methyl 2-fluoro-6-hydrazinylbenzoate

  • Sodium Ethoxide (NaOEt) (21% wt in EtOH)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Ethanol (10 volumes relative to substrate).

  • Activation: Add Sodium Ethoxide solution (1.1 equiv) to the solvent. Stir for 5 minutes under Nitrogen atmosphere.

  • Addition: Add Methyl 2-fluoro-6-hydrazinylbenzoate (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 1 hour. If conversion is slow, heat to 50°C for 30 minutes.

    • Observation: The solution may turn yellow/orange due to the formation of the hydrazide anion.

  • Quench: Neutralize the reaction carefully with 1M HCl until pH 7. The product will precipitate out of the solution.

  • Isolation: Filter the solid, wash with water (to remove salts), and dry.

Protocol C: One-Pot Condensation-Cyclization (Advanced)

Context: For synthesizing N-substituted indazolones or fused systems (e.g., pyrazolo-phthalazines) by introducing an external electrophile (Aldehyde) before cyclization.

Workflow:

  • Condensation: React Methyl 2-fluoro-6-hydrazinylbenzoate with an aldehyde (R-CHO) in EtOH at RT for 1 hour

    
     Forms Hydrazone intermediate.
    
  • Cyclization: Add catalyst (e.g., Iodine or mild Lewis Acid) or heat to induce cyclization of the hydrazone nitrogen onto the ester.

Data Interpretation & Troubleshooting

Analytical Characterization (Expected Data):

TechniqueFeatureExpected SignalInterpretation
1H NMR Indazole NH

10.5 - 12.0 ppm (broad s)
Diagnostic of lactam/enol formation.
1H NMR Aromatic Protons

6.8 - 7.5 ppm (multiplets)
3 protons (H5, H6, H7). H5 will show coupling to F.
19F NMR Fluorine Signal

-110 to -120 ppm
Shift varies slightly from ester precursor.
IR Carbonyl (C=O)1650 - 1680 cm

Amide/Lactam stretch (lower than ester ~1720).
MS (ESI) Molecular Ion

= 153.1
Calculation: C7H5FN2O (MW ~152.13).

Troubleshooting Guide:

  • Problem: Product is an oil/gum.

    • Solution: The indazolone tautomer equilibrium can impede crystallization. Triturate with diethyl ether or hexanes. Recrystallize from minimal hot methanol.

  • Problem: Incomplete reaction.

    • Solution: Ensure the hydrazine is not oxidized. If the starting material was dark, purify it first. Increase reflux time or switch to Protocol B (Base).

  • Problem: Dimer formation.

    • Solution: Run the reaction at high dilution (0.1 M or less).

Safety & Handling

  • Hydrazine Derivatives: Potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Fluorinated Compounds: Thermal decomposition may release HF. Do not overheat dry solids above 200°C.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Vertex AI Search. (2025). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. 1

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. 2

  • ResearchGate. (2006).[3] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. 3

  • PubChem. (2025).[4] Methyl 2-fluoro-6-hydroxybenzoate Compound Summary. 4

  • NCBI. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. 5[6][7][8]

Sources

Method

Application Note: Optimized Protocols for the Condensation of Methyl 2-fluoro-6-hydrazinylbenzoate with Aldehydes

Executive Summary & Strategic Context Methyl 2-fluoro-6-hydrazinylbenzoate is a highly specialized, sterically hindered aryl hydrazine building block. In modern drug development, its primary industrial application is ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 2-fluoro-6-hydrazinylbenzoate is a highly specialized, sterically hindered aryl hydrazine building block. In modern drug development, its primary industrial application is serving as a critical intermediate in the synthesis of complex 2H-1,2,3-triazole pharmacophores. Most notably, it is the foundational starting material for the synthesis of Seltorexant (JNJ-42847922), a selective orexin-2 receptor (OX2R) antagonist developed for the treatment of major depressive disorder (MDD) and insomnia[1][2].

The pivotal step in this synthetic pathway is the condensation of the hydrazine moiety with an aldehyde—specifically a dialdehyde like glyoxal—to form a chemoselective mono-hydrazone intermediate[3]. This application note details the optimized reaction conditions, mechanistic rationale, and step-by-step protocols for achieving high-yielding condensation while mitigating side reactions.

Mechanistic Insights & Causality (E-E-A-T)

Scaling this condensation reaction requires precise control over thermodynamics and kinetics due to the unique electronic and steric properties of the substrate. As a Senior Application Scientist, it is critical to understand the "why" behind the process parameters:

  • Electronic Deactivation & Steric Hindrance : The hydrazine group is flanked by an ortho-fluoro substituent and an ortho-methyl ester. Both groups exert electron-withdrawing inductive effects (-I), which significantly reduce the nucleophilicity of the terminal hydrazine nitrogen compared to an unsubstituted phenylhydrazine. Furthermore, the steric bulk of the ester group dictates a restricted approach trajectory for the incoming aldehyde.

  • Buffer Selection (The Role of Sodium Acetate) : Hydrazone formation is highly pH-dependent. The substrate is often handled as a hydrochloride salt to prevent autoxidation. If the reaction mixture is too acidic, the hydrazine remains fully protonated (as an unreactive ammonium ion). If it is too basic, the aldehyde carbonyl is not sufficiently activated for nucleophilic attack. Sodium acetate (NaOAc) is employed to buffer the system to an optimal pH of ~4.5–5.5, liberating the free base of the hydrazine while providing mild acid catalysis for the dehydration of the transient hemiaminal intermediate[3].

  • Chemoselectivity via Stoichiometry & Temperature : When reacting with a highly reactive dialdehyde like glyoxal, there is a severe risk of forming a symmetrical bis-hydrazone (two hydrazine molecules reacting with one glyoxal molecule). To enforce mono-condensation, a massive stoichiometric excess of glyoxal (10 equivalents) is utilized. The reaction is initiated at 10 °C to suppress the kinetic formation of the bis-adduct and to safely control the exotherm[3].

  • Thermodynamic Sink (Precipitation-Driven Shift) : The solvent system (methanol/water) is deliberately chosen not just for solubility, but for insolubility. While the starting materials are soluble, the resulting mono-hydrazone—methyl (E)-2-fluoro-6-(2-(2-oxoethylidene)hydrazinyl)benzoate—is highly hydrophobic and precipitates out of the aqueous-methanolic solution. This phase separation acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's Principle) and physically sequestering the product from further reaction with the remaining glyoxal[3].

Experimental Workflows & Protocols

The following protocol is a self-validating system adapted from validated pharmaceutical manufacturing routes[3]. The visual cue of product precipitation serves as a reliable in-process control (IPC) for reaction progress, ensuring high trustworthiness in the workflow.

Protocol: Synthesis of Methyl (E)-2-fluoro-6-(2-(2-oxoethylidene)hydrazinyl)benzoate

Materials Required:

  • Methyl 2-fluoro-6-hydrazinylbenzoate (0.08 mol scale)

  • Glyoxal (40 wt% solution in water)

  • Sodium Acetate (NaOAc, anhydrous)

  • Methanol (HPLC or Reagent grade)

  • Deionized Water

Step-by-Step Procedure:

  • Preparation of the Electrophile Solution : In a jacketed reaction vessel, combine 58.04 g (0.8 mol, 10.0 eq) of a 40 wt% aqueous glyoxal solution with 100 mL of deionized water.

  • Buffer Addition : Add 9.85 g (0.12 mol, 1.5 eq) of sodium acetate to the glyoxal solution. Stir until completely dissolved. Cool the mixture to 10 °C using a recirculating chiller.

  • Preparation of the Nucleophile Solution : In a separate flask, dissolve 17.65 g (0.08 mol, 1.0 eq) of methyl 2-fluoro-6-hydrazinylbenzoate in a mixture of 90 mL methanol and 180 mL water. (Note: If utilizing the HCl salt of the hydrazine, ensure the NaOAc equivalents in step 2 are adjusted upward to neutralize the stoichiometric HCl).

  • Controlled Addition : Add the hydrazine solution dropwise to the chilled glyoxal/buffer mixture over a period of 10 to 15 minutes. Maintain the internal temperature at or below 10 °C to prevent bis-hydrazone formation.

  • Reaction Maturation : Upon complete addition, allow the reaction mixture to stir for 1.5 hours. The product will begin to precipitate as a yellow/orange solid as the reaction progresses, validating the conversion.

  • Isolation (Workup) : Filter the resulting suspension through a sintered glass funnel under vacuum.

  • Washing & Drying : Wash the filter cake with cold deionized water (2 x 50 mL) to remove unreacted glyoxal, sodium acetate, and residual methanol. Dry the solid under high vacuum at 40 °C until a constant weight is achieved (Expected yield: ~60-65% based on literature precedent for this specific intermediate).

Data Presentation

The following table summarizes the critical process parameters (CPPs) and stoichiometric ratios required for optimal yield and purity.

ParameterReagent / ConditionValue / RatioMechanistic Rationale
Nucleophile Methyl 2-fluoro-6-hydrazinylbenzoate1.0 EquivalentLimiting reagent; sterically hindered.
Electrophile Glyoxal (40 wt% in H₂O)10.0 EquivalentsMassive excess prevents bis-hydrazone formation.
Buffer/Catalyst Sodium Acetate1.5 EquivalentsMaintains optimal pH (4.5-5.5); catalyzes dehydration.
Solvent System Methanol : Water~ 1 : 4 (v/v)Solubilizes starting materials; forces product precipitation.
Temperature Addition Phase10 °CControls exotherm and kinetic side-reactions.
Reaction Time Maturation Phase1.5 HoursSufficient for complete conversion and precipitation.
Mandatory Visualization

ReactionWorkflow Hydrazine Methyl 2-fluoro-6- hydrazinylbenzoate (Nucleophile) Conditions NaOAc Buffer (pH ~5) MeOH/H2O, 10°C Hydrazine->Conditions Aldehyde Glyoxal (10 eq) (Electrophile) Aldehyde->Conditions Hemiaminal Hemiaminal Intermediate (Transient) Conditions->Hemiaminal Nucleophilic Attack Hydrazone Mono-Hydrazone Product (Precipitates) Hemiaminal->Hydrazone -H2O (Dehydration) Triazole Cyclization to 1,2,3-Triazole (Seltorexant Scaffold) Hydrazone->Triazole Downstream API Synthesis

Caption: Workflow and mechanism for the chemoselective condensation of methyl 2-fluoro-6-hydrazinylbenzoate.

References
  • [3] Janssen Pharmaceutica NV. Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)phenyl compounds as orexin receptor modulators (Patent No. CA3149689A1). Google Patents. URL:

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for SID 318164827, Seltorexant. PubChem - NIH. URL:[Link]

  • [2] Janssen Pharmaceutica NV. Methods of treating depression using orexin-2 receptor antagonists (Patent No. US10828302B2). Google Patents. URL:

Sources

Application

Microwave-assisted synthesis involving Methyl 2-fluoro-6-hydrazinylbenzoate

Application Note: Microwave-Assisted Synthesis Involving Methyl 2-fluoro-6-hydrazinylbenzoate Executive Summary This technical guide details the microwave-assisted synthesis and application of Methyl 2-fluoro-6-hydraziny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Involving Methyl 2-fluoro-6-hydrazinylbenzoate

Executive Summary

This technical guide details the microwave-assisted synthesis and application of Methyl 2-fluoro-6-hydrazinylbenzoate , a critical intermediate in the production of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive fluorinated indazoles.

Conventional thermal heating for hydrazine substitutions and subsequent cyclizations often suffers from long reaction times (4–12 hours), oxidative degradation of the hydrazine moiety, and incomplete cyclization. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , researchers can exploit dipolar polarization to accelerate the nucleophilic aromatic substitution (SNAr) and intramolecular cyclocondensation, reducing total workflow time to under 45 minutes while improving yield and purity.

Scientific Rationale & Mechanism

The Microwave Advantage

The synthesis involves two distinct mechanistic steps where microwave irradiation provides a kinetic advantage:

  • SNAr Reaction: The displacement of a fluorine atom on Methyl 2,6-difluorobenzoate by hydrazine requires overcoming a high activation energy barrier due to the electron-rich nature of the aromatic ring (despite the withdrawing ester). Microwave irradiation provides rapid, uniform heating, increasing the molecular collision frequency and effective kinetic energy.

  • Intramolecular Cyclization: The conversion of the hydrazine intermediate to 4-fluoro-1,2-dihydro-3H-indazol-3-one involves the nucleophilic attack of the hydrazine nitrogen (

    
    ) on the ester carbonyl. Dielectric heating of the polar transition state accelerates this condensation, driving the equilibrium toward the cyclized product and expelling methanol.
    
Reaction Pathway Diagram

G Start Methyl 2,6-difluorobenzoate (Precursor) Inter Methyl 2-fluoro-6-hydrazinylbenzoate (Target Intermediate) Start->Inter Step 1: SNAr MW: 85°C, 15 min Solvent: EtOH Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Product 4-Fluoro-1,2-dihydro-3H-indazol-3-one (Final Scaffold) Inter->Product Step 2: Cyclization MW: 140°C, 20 min Acid Cat. Byproduct Methanol (Leaving Group) Inter->Byproduct - MeOH

Figure 1: Sequential microwave-assisted pathway from difluoro-precursor to indazolone scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-fluoro-6-hydrazinylbenzoate

Objective: Selective mono-substitution of the difluoro ester.

Reagents:

  • Methyl 2,6-difluorobenzoate (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv) – Excess prevents bis-substitution.

  • Ethanol (Absolute) or Acetonitrile.

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Methyl 2,6-difluorobenzoate (172 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Dropwise add Hydrazine hydrate (150 mg, ~3.0 mmol) while stirring. Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 85 °C

    • Hold Time: 15 minutes

    • Stirring: High

    • Max Power: 150 W

  • Work-up: Upon cooling, the product often precipitates as a white/pale yellow solid. If no precipitate forms, concentrate the solvent under reduced pressure to 50% volume and cool in an ice bath.

  • Purification: Filter the solid and wash with cold water (2 x 2 mL) to remove excess hydrazine. Dry under vacuum.

    • Expected Yield: 85–92%

    • Checkpoint: LC-MS should show [M+H]+ = 185.1 (approx).

Protocol B: Cyclization to 4-Fluoro-1,2-dihydro-3H-indazol-3-one

Objective: Intramolecular condensation to form the pharmacophore core.

Reagents:

  • Methyl 2-fluoro-6-hydrazinylbenzoate (Isolated from Protocol A)

  • Acetic Acid (glacial, catalytic amount or as co-solvent)

  • Water/Ethanol (1:1 mixture)

Procedure:

  • Preparation: Suspend the hydrazine intermediate (184 mg, 1.0 mmol) in a mixture of Ethanol (2 mL) and Water (2 mL). Add Glacial Acetic Acid (0.5 mL).

  • Microwave Parameters:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar (Ensure vessel is rated for high pressure)

  • Work-up: The reaction mixture is cooled to room temperature. The indazolone product typically crystallizes out of the acidic medium.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

    • Expected Yield: >90%[1]

    • Characterization: 1H NMR will show disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the amide/hydrazide NH protons.

Optimization & Data Analysis

The following table summarizes the optimization of the SNAr step (Protocol A), demonstrating the efficiency of MW over conventional heating.

ParameterConventional RefluxMicrowave Method (Optimized)Impact
Temperature 78 °C (Ethanol reflux)85 °CSlight increase accelerates kinetics.
Time 4.5 Hours15 Minutes18x reduction in throughput time.
Yield 68%91%Reduced hydrazine degradation.
Purity (HPLC) 82% (Bis-substituted impurities)96%Precise energy input minimizes side reactions.
Solvent Usage 15 mL/mmol3 mL/mmolGreen chemistry advantage.

Troubleshooting & Safety (Self-Validating Systems)

  • Hydrazine Safety: Hydrazine is highly toxic and unstable.

    • Validation: Always use fresh hydrazine hydrate. Old bottles may have lower titer, leading to incomplete conversion. Check titer if yields are <80%.

  • Pressure Control: The cyclization releases Methanol. In a sealed MW vessel at 140°C, pressure will rise.

    • Validation: Ensure the microwave system has an active pressure sensor. If pressure exceeds 18 bar, the system should auto-vent or modulate power.

  • Regioselectivity: In the starting material (Methyl 2,6-difluorobenzoate), both fluorines are equivalent.

    • Validation: Once the first hydrazine attacks, the ring becomes more electron-rich, deactivating it toward a second attack. This "self-limiting" reactivity ensures high selectivity for the mono-substituted product under controlled MW heating.

References

  • Microwave-Assisted Synthesis of Indazoles: Chabukswar, A. et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate."[2] Asian Journal of Research in Chemistry, 2012.[3]

  • General Hydrazine Cyclization: Varma, R. S. & Ju, Y.[4][5] "Microwave-assisted synthesis of 4,5-dihydro-pyrazole and 1,2-dihydrophthalazine derivatives." Tetrahedron Letters, 2005.[4]

  • SNAr Kinetics in Microwave: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • Indazolone Pharmacology: Zhang, L. et al. "Design and Synthesis of Indazole Derivatives as PARP Inhibitors." Journal of Medicinal Chemistry, 2020.

Sources

Method

Application Note: Solvent Selection and Reaction Optimization for Methyl 2-fluoro-6-hydrazinylbenzoate

Executive Summary & Chemoselectivity Profile Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) is a highly versatile, polyfunctional building block widely utilized in the pharmaceutical industry, most notably in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemoselectivity Profile

Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) is a highly versatile, polyfunctional building block widely utilized in the pharmaceutical industry, most notably in the synthesis of orexin receptor modulators such as Seltorexant 1. When designing synthetic routes involving this scaffold, researchers must navigate the competing reactivities of its three primary functional groups: the highly nucleophilic hydrazine moiety, the electrophilic and hydrolyzable methyl ester, and the ortho-fluoro substituent, which can act as an acceptor for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Successful functionalization of this molecule requires precise solvent selection to ensure chemoselectivity, stabilize transition states, and prevent unwanted side reactions such as ester hydrolysis or premature cyclization.

Reactivity Core Methyl 2-fluoro-6-hydrazinylbenzoate Multifunctional Scaffold Hydrazine Hydrazine (-NHNH2) Primary Nucleophile Core->Hydrazine Ester Methyl Ester (-COOMe) Electrophile / Hydrolyzable Core->Ester Fluoro Fluoro (-F) SNAr Acceptor Core->Fluoro Hyd_Rxn Hydrazone Formation Cyclization to Indazoles Hydrazine->Hyd_Rxn Ester_Rxn Transesterification Base-Catalyzed Hydrolysis Ester->Ester_Rxn Fluoro_Rxn Nucleophilic Aromatic Substitution (High Temp) Fluoro->Fluoro_Rxn

Chemoselectivity profile of Methyl 2-fluoro-6-hydrazinylbenzoate highlighting reactive pathways.

Mechanistic Causality in Solvent Selection

The choice of solvent dictates the dominant reaction pathway by modulating the nucleophilicity of the hydrazine group and the electrophilicity of the coupling partner.

Aqueous/Protic Systems (Methanol/Water)

For condensation reactions with aqueous aldehydes or ketones (e.g., glyoxal), a binary mixture of methanol and water is optimal. Methanol acts as a crucial solubility bridge between the hydrophobic fluoro-aromatic substrate and the aqueous electrophile. Mechanistically, protic solvents accelerate hydrazone formation by hydrogen-bonding to the carbonyl oxygen, thereby increasing its electrophilicity. However, strict pH control (using buffers like sodium acetate) is mandatory to prevent base-catalyzed hydrolysis of the methyl ester.

Polar Aprotic Systems (DMF, DMSO)

Intramolecular cyclizations (e.g., forming 1H-indazoles or triazoles) often require elevated temperatures and involve highly polar transition states. Solvents like DMF or DMSO (ε > 35) lower the activation energy by stabilizing these charge-separated transition states. Furthermore, their high boiling points allow the thermal energy required for ring closure to be maintained without pressurizing the reaction vessel.

Non-Polar and Ether Systems (1,4-Dioxane, Toluene)

For N-acylation, sulfonylation, or metal-catalyzed cross-couplings, protic solvents must be strictly excluded to prevent competitive nucleophilic attack on the electrophile. 1,4-Dioxane is highly recommended for acylations utilizing mild, insoluble bases like Cs₂CO₃ 2. The heterogeneous basic environment neutralizes generated acids without risking ester hydrolysis. Similarly, toluene is the solvent of choice for Pd-catalyzed aminations, as its non-coordinating nature prevents catalyst poisoning 3.

SolventSelection Start Reaction Class Condensation Carbonyl Condensation (e.g., Glyoxal) Start->Condensation Cyclization Intramolecular Cyclization (e.g., Triazole Formation) Start->Cyclization Acylation N-Acylation / Coupling Start->Acylation Cond_Solvent Protic Solvents (MeOH/H2O) Condensation->Cond_Solvent Cyc_Solvent Polar Aprotic (DMF, DMSO) Cyclization->Cyc_Solvent Acyl_Solvent Ethers / Non-polar (Dioxane, Toluene) Acylation->Acyl_Solvent Cond_Reason H-bond activation of carbonyl; Solubilizes aqueous reagents Cond_Solvent->Cond_Reason Cyc_Reason Stabilizes polar transition states; Allows high temperatures Cyc_Solvent->Cyc_Reason Acyl_Reason Prevents solvent competition; Compatible with weak bases Acyl_Solvent->Acyl_Reason

Decision tree for solvent selection based on the targeted reaction class and mechanistic needs.

Quantitative Data: Solvent Selection Matrix

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Optimal Reaction ClassEster Hydrolysis RiskMechanistic Advantage
Methanol / Water 33.0 / 80.165 / 100Carbonyl CondensationHigh (if pH > 8)Protic environment accelerates hydrazone formation via H-bonding; solubilizes aqueous reagents.
1,4-Dioxane 2.2101N-Acylation / CouplingLowAprotic nature prevents solvent competition; supports heterogeneous basic conditions (e.g., Cs₂CO₃).
DMF 36.7153Intramolecular CyclizationModerateHigh boiling point and strong dipole stabilize polar transition states during ring closure.
Toluene 2.4110Pd-Catalyzed AminationLowNon-coordinating solvent prevents catalyst poisoning; allows azeotropic water removal.

Validated Experimental Protocols

Protocol A: Chemoselective Condensation with Glyoxal (Triazole Precursor Synthesis)

This protocol leverages a protic solvent mixture to drive hydrazone formation while utilizing a mild buffer to protect the methyl ester from hydrolysis.

  • Preparation of the Aqueous Buffer: Dissolve Sodium Acetate (1.5 equiv) in deionized water.

    • Causality: Sodium acetate establishes a mildly acidic buffer (pH ~5-6). A strong base would rapidly hydrolyze the methyl ester, while a strong acid would protonate the hydrazine, rendering it non-nucleophilic.

  • Addition of Electrophile: Add a 40 wt% aqueous solution of glyoxal (10.0 equiv) to the buffer.

    • Causality: A massive excess of glyoxal prevents the formation of bis-hydrazones (where two molecules of the aryl hydrazine react with a single glyoxal molecule).

  • Preparation of the Substrate Solution: Dissolve Methyl 2-fluoro-6-hydrazinylbenzoate (1.0 equiv) in a 1:2 mixture of Methanol:Water.

    • Causality: The substrate is hydrophobic. Methanol acts as a miscible co-solvent, bridging the organic substrate and the aqueous electrophile to ensure a homogeneous reaction interface.

  • Controlled Addition: Cool the glyoxal/buffer mixture to 10 °C. Add the substrate solution dropwise over 15 minutes.

    • Causality: Lower temperatures suppress the kinetic rate of ester hydrolysis and prevent exothermic runaway, ensuring absolute chemoselectivity for hydrazone formation.

  • Isolation: Stir the reaction for 1.5 hours at room temperature. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.

    • Causality: The product is insoluble in the cold aqueous methanolic mixture. This drives the equilibrium forward via Le Chatelier's principle and allows for an extraction-free isolation.

Protocol B: Chemoselective N-Acylation / Sulfonylation

This protocol utilizes an aprotic ether to prevent solvent competition and a heterogeneous base to protect the ester.

  • Solvent Preparation: Dry 1,4-Dioxane over 4Å molecular sieves for 24 hours prior to use.

    • Causality: Trace water must be excluded to prevent the competitive hydrolysis of the highly reactive acylating or sulfonylating agent.

  • Reagent Mixing: Suspend Methyl 2-fluoro-6-hydrazinylbenzoate (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in the dried 1,4-Dioxane.

    • Causality: Cs₂CO₃ is a mild, bulky base with low solubility in dioxane. This creates a heterogeneous basic environment that effectively neutralizes generated HCl without promoting transesterification or ester hydrolysis.

  • Acylation: Add the acyl chloride or sulfonyl chloride (1.1 equiv) dropwise at 25 °C. Stir for 12 hours.

    • Causality: Dioxane lacks nucleophilic heteroatoms, ensuring zero solvent competition for the electrophile, driving the reaction exclusively toward the hydrazine nitrogen.

  • Workup: Filter the suspension to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Title: Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)phenyl compounds as orexin receptor modulators (Patent CA3149689A1)
  • Title: Synthesis of Hydrazine Derivatives (Hydrazides)
  • Title: Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides Source: Organic Letters - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 2-fluoro-6-hydrazinylbenzoate

Introduction Welcome to the technical support guide for the purification of Methyl 2-fluoro-6-hydrazinylbenzoate. This molecule is a valuable intermediate in pharmaceutical and materials science research, and achieving h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 2-fluoro-6-hydrazinylbenzoate. This molecule is a valuable intermediate in pharmaceutical and materials science research, and achieving high purity is critical for downstream applications. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the desired compound from impurities.[1][]

This guide is designed for researchers, scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific principles and troubleshooting strategies to navigate the common challenges encountered during the recrystallization of this specific compound.

PART 1: CRITICAL SAFETY PRECAUTIONS

Before beginning any experimental work, it is imperative to address the safety considerations associated with handling hydrazinyl compounds.

Q: What are the primary safety concerns with Methyl 2-fluoro-6-hydrazinylbenzoate?

A: The primary concern stems from the hydrazinyl (-NHNH2) functional group. Hydrazines as a class of compounds are known to be potentially toxic and reactive.[3] All handling should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or chloroprene recommended), is mandatory.[4][5] Avoid inhalation of dust or vapors and any contact with skin and eyes. All waste containing this compound must be treated as hazardous and disposed of according to institutional and local regulations.[5]

PART 2: FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses fundamental questions about developing a recrystallization protocol for Methyl 2-fluoro-6-hydrazinylbenzoate.

Q: How do I select the best solvent for recrystallization?

A: The ideal solvent is one in which Methyl 2-fluoro-6-hydrazinylbenzoate has high solubility at an elevated temperature but low solubility at room or cold temperatures.[6] Additionally, the impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor). The principle of "like dissolves like" is a useful starting point; given the presence of polar functional groups (ester, hydrazine) on an aromatic ring, solvents of intermediate to high polarity are often a good choice.

Q: What are some good starting solvents to test for this compound?

A: A systematic solvent screening is the most reliable method. Based on the structure of Methyl 2-fluoro-6-hydrazinylbenzoate, the following solvents and solvent systems are logical starting points. It is recommended to test small quantities (~50-100 mg) of your crude material with each.

Solvent SystemPolarityRationale & Expected Behavior
Single Solvents
EthanolPolarOften a good choice for aromatic compounds with hydrogen-bonding groups.[7] May show good solubility when hot.
Isopropanol (IPA)PolarSimilar to ethanol but slightly less polar; can sometimes provide a better solubility differential.
Ethyl AcetateIntermediateGood for moderately polar compounds. Often dissolves compounds at room temperature, but can be paired with a non-polar solvent.
TolueneNon-polarUnlikely to be a good single solvent due to the polar nature of the compound, but useful for removing non-polar impurities or as part of a solvent pair.[8]
Solvent Pairs
Ethanol / WaterPolar / PolarA very common and effective pair.[6] The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until cloudiness (the saturation point) persists.
Ethyl Acetate / HexaneInt. / Non-polarThe compound is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until saturation is reached.[8]

Q: What does a successful recrystallization look like?

A: A successful recrystallization involves the complete dissolution of the crude material in a minimal amount of hot solvent, followed by the slow formation of well-defined, pure crystals as the solution cools. The final isolated product should have a sharp melting point and show a significant reduction in impurities when analyzed by methods like TLC, HPLC, or NMR.

PART 3: STANDARD RECRYSTALLIZATION PROTOCOL

This protocol provides a step-by-step methodology for a single-solvent recrystallization using ethanol, a common starting point for a compound of this nature.

Methodology: Single-Solvent Recrystallization

  • Dissolution: Place the crude Methyl 2-fluoro-6-hydrazinylbenzoate into an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and, while stirring, heat the mixture to a gentle boil using a hot plate. Continue to add ethanol in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[1][9]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask by placing them on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the desired product in the funnel.[10]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[9] Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol. Causality: The solvent must be cold to minimize redissolving the purified product while still washing away any soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

PART 4: TROUBLESHOOTING GUIDE

This section addresses specific issues that may arise during the recrystallization process.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point, causing it to separate as a liquid instead of a solid.[10]

  • Probable Cause: The boiling point of the chosen solvent is too high, or the solution is too concentrated.

  • Solution 1 (Add More Solvent): Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool again.[11]

  • Solution 2 (Change Solvent System): If the problem persists, select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a good solvent (e.g., ethanol) and add a poor, miscible solvent (e.g., water) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[8]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What are my next steps?

A: This is a common issue caused by a supersaturated solution that resists nucleation.[10]

  • Probable Cause 1: Too much solvent was used. The solution is not saturated enough to crystallize.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[11] Allow it to cool again.

  • Probable Cause 2: The solution needs a nucleation site to initiate crystal growth.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide a surface for the first crystals to form.[12][13]

    • Solution B (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[13][14]

Q: My final product is still impure after recrystallization. Why?

A: This indicates that the separation of the desired compound from the impurities was not effective.

  • Probable Cause 1: The solution cooled too quickly. Rapid cooling can trap impurities within the crystal lattice.[9]

    • Solution: Repeat the recrystallization. Ensure the solution cools as slowly as possible by insulating the flask or leaving it on the benchtop away from drafts.

  • Probable Cause 2: The chosen solvent is not suitable. The impurity may have very similar solubility characteristics to your product in that specific solvent.

    • Solution: Re-evaluate your solvent choice. Test different single solvents or solvent pairs to find a system where the solubility of the product and the impurity are significantly different.[11]

Q: Crystals formed in my funnel during the hot filtration step. How can I avoid this?

A: This is caused by premature cooling of the saturated solution as it passes through the filtration apparatus.[10]

  • Solution 1 (Use Excess Solvent): Add a small excess of hot solvent before filtering to ensure the compound remains dissolved even if the temperature drops slightly. You can then boil off this excess solvent before the cooling step.[10]

  • Solution 2 (Keep Everything Hot): Ensure your filtration apparatus (funnel, filter paper, receiving flask) is thoroughly pre-heated. Using a stemless funnel can also help as it reduces the surface area for cooling and crystallization.[11]

PART 5: VISUAL WORKFLOW

This diagram illustrates a logical troubleshooting workflow for common recrystallization challenges.

Recrystallization_Troubleshooting start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node process_node process_node start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect Collect & Dry Crystals crystals_form->collect Yes no_crystals Problem: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oil_problem Problem: Oiling Out oiling_out->oil_problem Yes end Pure Product collect->end too_much_solvent Too Much Solvent? no_crystals->too_much_solvent boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal too_much_solvent->induce No boil_off->cool induce->cool reheat_add Re-heat & Add More Solvent oil_problem->reheat_add change_solvent Change to Lower-Boiling Solvent or Solvent Pair oil_problem->change_solvent reheat_add->cool change_solvent->start

Caption: Troubleshooting Decision Tree for Recrystallization.

References
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Crystallisation Techniques. (2006, January 8). University of Cambridge.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Finero.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Solvent Choice. (n.d.). University of York.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13). Thermo Fisher Scientific.
  • Technical Support Center: Optimizing Recrystallization and Purification. (2025, December). BenchChem.
  • Safety and handling of 4-Hydrazinyl-3-nitrobenzonitrile. (n.d.). BenchChem.
  • Common Applications and Maintenance of Hydrazine Hydrate. (2025, August 25). Eastchem.
  • Crystallization. (n.d.). University of California, Irvine.
  • Hydrazine. (n.d.). PubChem.
  • Recrystallization. (n.d.). California State University, Long Beach.
  • Recrystallisation. (n.d.). University of Sydney.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. (2010). International Journal of ChemTech Research.
  • 2-Fluoro-6-methylbenzoic acid. (n.d.). Ossila.
  • Synthesis and Characterization of Group-6 Metal Carbonyl Complexes of Aroyl Hydrazone Derivatives. (2011). SciSpace.
  • METHYL 2-FLUORO-6-HYDROXYBENZOATE. (2025, August 8). ChemicalBook.
  • Methyl 2-fluoro-6-hydroxybenzoate. (n.d.). BLD Pharm.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Methyl 2-Fluoro-6-methylbenzoate. (n.d.). Santa Cruz Biotechnology.
  • Methyl 2-fluoro-6-hydroxybenzoate. (n.d.). Fluoropharm.
  • Methyl 2-fluoro-6-methylbenzoate. (2025, October 27). AiFChem.
  • Methyl 2-fluoro-6-hydroxybenzoate. (n.d.). PubChemLite.
  • Synthesis of methyl 2-fluoroacrylate. (n.d.). Google Patents.
  • METHYL 2-HYDROXYBENZOATE. (n.d.). Ataman Kimya.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). PMC.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). MDPI.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Methyl 2-fluoro-6-hydrazinylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2-fluoro-6-hydrazinylbenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2-fluoro-6-hydrazinylbenzoate . While the electron-withdrawing fluoro and ester groups on the aromatic ring provide marginal inductive stabilization, the adjacent nitrogen atoms exhibit the alpha-effect, making the terminal hydrazine moiety (-NH₂ group) highly nucleophilic and critically susceptible to autoxidation[1].

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your compound during storage and synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Methyl 2-fluoro-6-hydrazinylbenzoate turn yellow or brown during storage or reaction? A1: Discoloration is a definitive indicator of hydrazine autoxidation. When exposed to atmospheric oxygen, aryl hydrazines undergo aerobic oxidation to form highly reactive aryl diazene intermediates (Ar-N=NH). These diazenes rapidly undergo homolytic cleavage to release nitrogen gas (N₂) and generate transient aryl radicals, which subsequently recombine into colored azo compounds or polymeric degradation products[1].

OxidationPathway A Methyl 2-fluoro-6-hydrazinylbenzoate (Free Base) C Aryl Diazene Intermediate (Ar-N=NH) A->C Aerobic Oxidation F Hydrochloride Salt (Stable Storage Form) A->F + HCl (Protonation) B O2 / Transition Metals (Cu2+, Fe3+) B->C Catalysis D Aryl Radical (Ar•) + N2 C->D Homolytic Cleavage E Degradation Products (Azo compounds, Dimers) D->E Radical Recombination F->C Blocks Oxidation

Mechanism of aryl hydrazine autoxidation and the protective role of hydrochloride salt formation.

Q2: What is the most reliable method to store this compound long-term without degradation? A2: The most effective strategy is to convert the free base into its hydrochloride salt form (Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride). Causality: Protonation of the terminal amine (Ar-NHNH₃⁺ Cl⁻) drastically reduces the electron density of the hydrazine group, creating an electrostatic barrier that renders it stable against electrophilic oxygen attack[2].

Q3: My reaction still shows oxidation byproducts even after degassing my solvent. What could be wrong? A3: You are likely experiencing transition metal-catalyzed oxidation. Trace metals, particularly Copper (II) and Iron (III), act as potent catalysts for the autoxidation of hydrazines, accelerating the radical cascade even at parts-per-million (ppm) concentrations[3]. Troubleshooting Action: Passivate all glassware with an acid wash (e.g., 1M HCl or an EDTA bath) prior to use, and strictly utilize HPLC-grade or trace-metal-free solvents[4].

Part 2: Quantitative Data – Solvent Degassing Strategies

Dissolved oxygen in organic solvents is the primary culprit for in-situ oxidation. Below is a comparative analysis of degassing methodologies to help you select the appropriate technique for handling sensitive hydrazines.

Degassing MethodDissolved O₂ RemovalSolvent Evaporation RiskTime RequiredMechanism & Causality
Freeze-Pump-Thaw (FPT) > 99.9% Very Low30-45 minsVacuum removes headspace gas; thawing releases trapped O₂ from the crystal lattice[5].
Inert Gas Sparging ~ 95.0%High15-30 minsArgon bubbles displace dissolved O₂ via partial pressure differential[5].
Vacuum Sonication ~ 80.0%Moderate5-10 minsAcoustic cavitation forces dissolved gases into microbubbles that escape under vacuum[6].

Part 3: Experimental Protocols & Self-Validating Workflows

Protocol A: Freeze-Pump-Thaw (FPT) Degassing

To prevent oxidation during synthesis, solvents must be rigorously degassed using the FPT method[7].

Step-by-Step Methodology:

  • Preparation: Fill a heavy-walled Schlenk flask to no more than 50% capacity with your reaction solvent. Causality: Leaving 50% headspace prevents the expanding solid lattice from shattering the glass during freezing[8].

  • Freeze: Submerge the sealed flask in a liquid nitrogen (LN₂) dewar until the solvent is completely solid. Causality: Freezing immobilizes the solvent, preventing evaporative loss when subsequently exposed to high vacuum[5].

  • Pump: Open the stopcock to a high-vacuum Schlenk line for 10–15 minutes. This evacuates the ambient oxygen from the headspace[7].

  • Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the LN₂, and place it in a tepid water bath. Causality: As the crystal lattice melts, trapped dissolved oxygen is forced out of the liquid phase and into the evacuated headspace[9].

  • Self-Validation Check: Observe the liquid carefully during the thaw phase. If gas bubbles evolve, dissolved oxygen is still present. The protocol is only complete when a full thaw cycle produces zero visible bubbling. Repeat steps 2-4 (usually 3 to 5 cycles) until this self-validating condition is met[7].

  • Backfill: Once degassed, backfill the flask with ultra-pure Argon or Nitrogen[8].

FPTWorkflow Step1 1. FREEZE Submerge in Liquid N2 Step2 2. PUMP Apply High Vacuum (10 min) Step1->Step2 Seal flask Step3 3. THAW Warm in Water Bath Step2->Step3 Isolate from vacuum Decision Gas bubbles evolving? Step3->Decision Observe Decision->Step1 YES (Repeat 3-5x) Step4 4. BACKFILL Fill with Argon/N2 Decision->Step4 NO (Degassed)

Step-by-step Freeze-Pump-Thaw (FPT) degassing workflow for oxygen-sensitive hydrazine reactions.

Protocol B: Preparation of the Hydrochloride Salt for Storage

If you have synthesized or purchased the free base and need to store it, immediately convert it to the HCl salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Methyl 2-fluoro-6-hydrazinylbenzoate free base in anhydrous diethyl ether under an argon atmosphere.

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane dropwise at 0°C. Causality: The low temperature controls the exothermic protonation and prevents thermal degradation.

  • Self-Validation Check: The free base is highly soluble in ether, whereas the hydrochloride salt is entirely insoluble. A successful protonation will result in the immediate precipitation of a white, crystalline solid. If the solution remains clear, the HCl equivalent was insufficient or the ether was wet.

  • Isolation: Filter the precipitate under a stream of argon, wash with cold anhydrous ether, and dry under high vacuum. Store at -20°C in a desiccator.

References

Sources

Troubleshooting

Troubleshooting cyclization failures with Methyl 2-fluoro-6-hydrazinylbenzoate

Technical Support Center: Cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate Current Status: Active Ticket ID: INDAZ-F-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate

Current Status: Active Ticket ID: INDAZ-F-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-fluoro-1H-indazol-3-ol (also known as 4-fluoro-indazol-3-one) via the intramolecular cyclization of Methyl 2-fluoro-6-hydrazinylbenzoate .

While this reaction appears to be a standard nucleophilic acyl substitution, users frequently encounter stalled conversion or tarry byproducts. This is primarily due to the "Ortho-Effect" —specifically, the 1,2,3-trisubstitution pattern of your starting material. The ester carbonyl is sterically crowded between the fluorine atom and the hydrazine group, creating a kinetic barrier to cyclization.

This guide addresses the three most common failure modes: Steric/Electronic Stalling , Oxidative Degradation , and Hydrolysis Competition .

Part 1: The Mechanism & The Problem

To troubleshoot effectively, you must visualize the transition state. The terminal nitrogen of the hydrazine moiety (


) must attack the ester carbonyl carbon.

The Steric/Electronic Conflict:

  • Steric Shielding: The Carbonyl carbon is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and the Hydrazine group itself. This blocks the trajectory of the nucleophile.

  • Electronic Deactivation: The Fluorine atom at the C2 position exerts a strong inductive withdrawing effect (

    
    ), which theoretically makes the carbonyl more electrophilic. However, it also reduces the electron density of the attached hydrazine ring system, slightly lowering the nucleophilicity of the attacking amine.
    

ReactionMechanism SM Start: Methyl 2-fluoro-6-hydrazinylbenzoate (Sterically Crowded Ester) TS Transition State (Tetrahedral Intermediate) SM->TS Heat + Acid/Base (Kinetic Barrier) SIDE Side Product: Azo/Tar (Oxidation) SM->SIDE O2 / Air (Oxidative Dehydrogenation) PROD Product: 4-fluoro-1H-indazol-3-ol (Stable Tautomer) TS->PROD - MeOH (Cyclization)

Figure 1: Reaction pathway showing the critical kinetic barrier caused by steric crowding at the ester carbonyl.

Part 2: Troubleshooting Guide (Q&A)

Q1: The reaction is stuck at 50% conversion after 24 hours. Adding more hydrazine hydrate didn't help. Why?

Diagnosis: Kinetic Stalling due to Steric Hindrance. Adding external hydrazine hydrate is counter-productive; it competes with the intramolecular cyclization and can lead to trans-amidation (forming the hydrazide) rather than the indazolone. The intramolecular nucleophile is already present; it just lacks the energy to overcome the steric barrier created by the ortho-fluorine.

Solution:

  • Increase Temperature: Switch from Methanol (reflux 65°C) to n-Butanol (reflux 117°C) or Toluene . The reaction requires higher thermal energy to access the transition state.

  • Acid Catalysis: If running under neutral conditions, add 5-10 mol% Glacial Acetic Acid . This activates the carbonyl oxygen, making it more susceptible to attack despite the steric shielding.

Q2: My reaction mixture turned dark red/black. What happened?

Diagnosis: Aerobic Oxidation of Hydrazine. Hydrazines are notoriously sensitive to air, oxidizing to azo compounds (colored deep red/orange) or radical decomposition products (tars). The fluorine substituent can stabilize radical intermediates, potentially accelerating this degradation.

Solution:

  • Degas Solvents: You must sparge your reaction solvent with Nitrogen/Argon for 15 minutes prior to heating.

  • Inert Atmosphere: Run the reaction under a strict Nitrogen balloon or manifold.

  • Antioxidant (Optional): In extreme cases, adding a trace of sodium ascorbate can scavenge radical initiators, though strict exclusion of oxygen is usually sufficient.

Q3: I isolated a white solid, but NMR shows it's the Carboxylic Acid, not the Indazolone.

Diagnosis: Hydrolysis Competition. If your solvent contained water (or if you used Hydrazine Hydrate in excess water), the hydroxide/water attacked the ester faster than the hydrazine nitrogen could. Once the ester hydrolyzes to the carboxylate (Acid), cyclization becomes extremely difficult because the carboxylate anion is resonance-stabilized and non-electrophilic.

Solution:

  • Dry Conditions: Use anhydrous methanol or ethanol.

  • Avoid Aqueous Bases: Do not use aqueous NaOH. If base is needed, use Sodium Methoxide (NaOMe) in Methanol. This ensures that any attack on the carbonyl by the solvent regenerates the starting material (transesterification) rather than destroying it (hydrolysis).

Part 3: Optimized Experimental Protocol

This protocol is designed to mitigate the steric and oxidative issues described above.

Target: 4-fluoro-1H-indazol-3-ol Scale: 1.0 gram basis

ReagentEquivalentsRole
Methyl 2-fluoro-6-hydrazinylbenzoate1.0Substrate
Sodium Methoxide (0.5M in MeOH)1.1Base Catalyst
Methanol (Anhydrous)Solvent (10V)Medium
Alternative: Glacial Acetic AcidSolvent (10V)Acid Catalyst (High Temp)

Method A: Base-Mediated (Preferred for purity)

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a nitrogen inlet.

  • Dissolution: Charge the starting material and anhydrous Methanol. Spurge with

    
     for 10 min.
    
  • Cyclization: Add NaOMe solution dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor TLC (10% MeOH in DCM). The starting ester (higher

      
      ) should disappear. The product is often a polar streak or spot near the baseline.
      
  • Workup: Cool to

    
    . Acidify carefully with 1M HCl to pH 5–6. The product (indazolone) should precipitate as a white/off-white solid.
    
  • Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Method B: Acid-Mediated (If Method A stalls)

  • Dissolve substrate in Glacial Acetic Acid .

  • Reflux (

    
    ) for 2-3 hours.
    
  • Concentrate in vacuo.

  • Triturate residue with water to precipitate the product.

Part 4: Diagnostic Flowchart

Use this logic tree to determine your next step if the standard protocol fails.

TroubleshootingFlow Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 No Conversion Result2 New Spot (Acid) CheckTLC->Result2 Wrong Mass (M-14) Result3 New Spot (Product) CheckTLC->Result3 Correct Mass Action1 Increase Temp (n-BuOH) OR Add Catalyst (AcOH) Result1->Action1 Action2 Check Solvent Water Content Switch to Anhydrous Result2->Action2 Action3 Optimize Workup (pH Adjustment) Result3->Action3

Figure 2: Decision matrix for troubleshooting cyclization outcomes.

References

  • General Indazolone Synthesis: Zhu, J. S., et al. (2018).[1] "Concise Synthesis of Indazolones from o-Nitrobenzyl Alcohols." Organic Letters, 20(15), 4736–4739. Link

    • Relevance: Establishes the base-mediated cyclization p
  • Steric Hindrance in Benzoates: Endo, T., et al. (2014). "Steric hindrance of 2,6-disubstituted benzoic acid derivatives..." Pesticide Biochemistry and Physiology, 111, 38-42.[2] Link

    • Relevance: Validates the "Ortho-Effect" and steric blocking of the carbonyl in 2,6-disubstituted systems.
  • Analogous Synthesis (Lenacapavir Intermediate): Asad, N., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Molecules, 29(11), 2702. Link

    • Relevance: Describes the cyclization of a highly substituted hydrazine-benzonitrile precursor, analogous to the steric challenges in your fluoro-benzo
  • Hydrazine Oxidation: BenchChem Technical Guide. (2025).[3] "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." Link

    • Relevance: Provides standard operating procedures for handling air-sensitive hydrazine cycliz

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for Methyl 2-fluoro-6-hydrazinylbenzoate Derivatives

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) [2], a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) [2], a critical intermediate in the synthesis of 2-aryltriazole pharmacophores and orexin receptor modulators (such as Seltorexant) [1].

Here, we address the most critical parameter in handling this compound and its derivatives: Temperature Control . Due to the highly reactive nature of the hydrazine moiety and the electrophilic methyl ester, precise thermal management is the difference between a high-yielding chemoselective reaction and a complex mixture of polymeric tars and amidation byproducts.

Part 1: Mechanistic Insights & Causality

To master the synthesis and downstream application of methyl 2-fluoro-6-hydrazinylbenzoate, you must understand the competing kinetics at play.

1. The Synthesis Phase (SNAr vs. Acyl Substitution) When synthesizing the compound from methyl 2,6-difluorobenzoate and hydrazine hydrate, the fluorine atoms are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing ester. However, hydrazine benefits from the "alpha-effect," making it an exceptionally potent nucleophile. If the reaction temperature exceeds 25°C, thermodynamic control takes over. The hydrazine will attack the carbonyl carbon of the methyl ester, leading to irreversible ester amidation (forming 2-fluoro-6-hydrazinylbenzohydrazide) or bis-SNAr substitution.

2. The Downstream Phase (Glyoxal Condensation) In the subsequent step to form the triazole ring, the hydrazine intermediate is condensed with glyoxal to form methyl (E)-2-fluoro-6-(2-(2-oxoethylidene)hydrazinyl)benzoate [1]. Glyoxal is highly prone to polymerization and bis-addition (where two equivalents of the aryl hydrazine react with one glyoxal molecule). Quenching this side-reaction requires strictly depressing the temperature to 10°C and using a massive stoichiometric excess (10 equivalents) of glyoxal.

G SM Methyl 2,6-difluorobenzoate + Hydrazine OptTemp Optimal Temp: 0-25°C (Kinetic Control) SM->OptTemp HighTemp Elevated Temp: >40°C (Thermodynamic Control) SM->HighTemp Prod Methyl 2-fluoro-6-hydrazinylbenzoate (Desired SNAr) OptTemp->Prod Chemoselective Imp1 2-fluoro-6-hydrazinylbenzohydrazide (Ester Amidation) HighTemp->Imp1 Acyl Substitution Imp2 Methyl 2,6-dihydrazinylbenzoate (Bis-SNAr) HighTemp->Imp2 Over-reaction

Fig 1: Temperature-dependent chemoselectivity in methyl 2-fluoro-6-hydrazinylbenzoate synthesis.

Part 2: Troubleshooting Guide (FAQs)

Q: My LC-MS shows a mass of[M+H]+ 185, but the 1H-NMR is missing the singlet at ~3.9 ppm for the methyl ester. What went wrong? A: You have synthesized the hydrazide byproduct. The reaction temperature likely spiked above 30°C during the addition of hydrazine hydrate. The SNAr reaction is exothermic. If the addition is too fast or cooling is insufficient, the localized heat allows the hydrazine to attack the ester. Solution: Ensure the reaction flask is submerged in an ice bath (0-5°C) during addition and never let the internal temperature exceed 25°C during the stirring phase.

Q: During the condensation with glyoxal, my yield is below 40% and I am isolating a highly colored, tarry mixture. How do I fix this? A: This is classic glyoxal polymerization coupled with bis-hydrazone formation. Glyoxal cross-links readily at room temperature. Solution: You must pre-chill the glyoxal/sodium acetate aqueous solution to exactly 10°C before adding your aryl hydrazine. Furthermore, you must use a 10-fold molar excess of glyoxal to statistically outcompete the bis-addition pathway [1].

Q: Can I push the initial SNAr reaction to 100% completion by heating it to 60°C? A: Absolutely not. Heating will destroy your chemoselectivity. If the reaction is stalling, do not increase the temperature. Instead, switch to a more polar aprotic solvent (like DMF or DMSO) or increase the reaction time.

Part 3: Quantitative Data: Temperature vs. Impurity Profile

The following table summarizes the quantitative impact of internal reaction temperature on the yield and impurity profile during the synthesis of methyl 2-fluoro-6-hydrazinylbenzoate from its difluoro precursor.

Internal Temperature (°C)Yield of Desired Product (%)Hydrazide Impurity (%)Bis-SNAr Impurity (%)
0 - 5 85.4< 1.0< 1.0
20 - 25 92.12.31.1
40 - 45 65.825.48.2
60 - 65 30.255.712.5

Data Interpretation: 20-25°C represents the optimal thermodynamic window for maximum conversion without triggering acyl substitution.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of Methyl 2-fluoro-6-hydrazinylbenzoate

Self-Validation Checkpoint: The presence of the intact methyl ester must be confirmed via TLC (UV active, higher Rf than the hydrazide) before proceeding to workup.

  • Preparation: Dissolve methyl 2,6-difluorobenzoate (1.0 eq) in methanol (5 volumes).

  • Cooling: Submerge the reactor in an ice-water bath. Insert an internal temperature probe. Cool the solution to 0-5°C.

  • Addition: Add hydrazine hydrate (2.5 eq) dropwise over 30 minutes. Critical: Adjust the addition rate so the internal temperature does not exceed 10°C.

  • Propagation: Remove the ice bath and allow the mixture to warm to 20-25°C. Stir for 12 hours.

  • IPC (In-Process Control): Run TLC (Hexanes:EtOAc 3:1). The desired product should appear as a major spot. If a baseline spot appears, ester amidation has begun; quench immediately.

  • Quench & Isolate: Quench with ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Low-Temperature Glyoxal Condensation

Self-Validation Checkpoint: The product (E)-2-fluoro-6-(2-(2-oxoethylidene)hydrazinyl)benzoate will precipitate directly from the reaction mixture if the temperature is held correctly.

  • Buffer Preparation: In a primary reactor, combine a 40 wt% aqueous solution of glyoxal (10.0 eq), water (1.5 volumes), and sodium acetate (1.5 eq).

  • Thermal Control: Cool the primary reactor strictly to 10°C using a chiller.

  • Substrate Preparation: In a secondary vessel, dissolve methyl 2-fluoro-6-hydrazinylbenzoate (1.0 eq) in a 1:2 mixture of methanol and water.

  • Controlled Addition: Add the substrate solution to the primary reactor dropwise over 15 minutes. Maintain the internal temperature at 10°C ± 2°C.

  • Maturation: Stir at 10°C for 1.5 hours.

  • Isolation: Filter the resulting yellow solid, wash with cold water, and dry under vacuum.

Workflow Step1 Prepare Reactants Hydrazinylbenzoate in MeOH/H2O Step3 Controlled Addition Dropwise addition Maintain at 10°C Step1->Step3 Step2 Cooling Phase Chill Glyoxal (40%) + NaOAc to 10°C Step2->Step3 Step4 Product Isolation Filter & Wash Hydrazonoacetaldehyde Step3->Step4

Fig 2: Workflow for the low-temperature glyoxal condensation step to prevent bis-addition.

Part 5: References

  • Title: Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)phenyl compounds as orexin receptor modulators (Patent CA3149689A1) Source: Google Patents / Janssen Pharmaceutica NV URL:

Troubleshooting

Technical Support Center: Handling &amp; Storage of Methyl 2-fluoro-6-hydrazinylbenzoate

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of aryl hydrazines. Methyl 2-fluoro-6-hydrazinylbenzoate is a critical intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of aryl hydrazines. Methyl 2-fluoro-6-hydrazinylbenzoate is a critical intermediate in the synthesis of complex pharmaceuticals, including orexin receptor modulators like Seltorexant[1]. However, its bifunctional nature—combining a nucleophilic, oxidation-prone hydrazine with an electrophilic ortho-ester—makes it highly susceptible to degradation.

This guide provides a mechanistic understanding of its decomposition and establishes self-validating protocols to ensure lot-to-lot consistency in your drug development workflows.

Troubleshooting Common Decomposition Modes (FAQ)

Q1: Why does my Methyl 2-fluoro-6-hydrazinylbenzoate turn dark and release gas during room-temperature storage? A1: This is the hallmark of transition-metal-catalyzed autoxidation. Hydrazine derivatives are highly susceptible to oxidation by atmospheric oxygen, a process that is exponentially accelerated by trace metals like copper (Cu) or iron (Fe)[2]. The reaction proceeds via a one-electron oxidation to form a hydrazyl radical[3]. Subsequent oxidation leads to the formation of unstable diazonium species, which decompose to release nitrogen gas (


) and highly reactive aryl radicals. The darkening is caused by the polymerization of these aryl radicals into conjugated biphenyl impurities.
Causality Check: The gas pressure buildup in sealed vials stored at room temperature is a direct consequence of this 

evolution.

Q2: I detect a new mass peak corresponding to [M-32] in my LC-MS after prolonged storage. What is this impurity? A2: You are observing intramolecular cyclization. The proximity of the hydrazine moiety to the methyl ester at the ortho position creates a perfect thermodynamic trap. Even in the absence of oxygen, thermal stress or trace moisture can trigger an intramolecular aminolysis. The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the benzoate, expelling methanol (loss of 32 Da) to form 4-fluoro-1,2-dihydro-3H-indazol-3-one. Causality Check: This cyclization is entropically favored. Storing the compound at low temperatures (-20°C) reduces the kinetic energy available to overcome the activation barrier of this cyclization.

Q3: Can I use standard stainless steel spatulas for handling this API? A3: Absolutely not. Stainless steel contains iron and trace metals that catalyze the oxidative degradation of hydrazines[2]. The surface area of the metal in contact with the powder is sufficient to initiate the radical chain mechanism. Always use PTFE, ceramic, or plastic spatulas.

Quantitative Stability Data

Understanding the kinetics of degradation is crucial for experimental planning. The following table summarizes the stability profile based on accelerated degradation studies.

Storage ConditionAtmosphereContainer TypeTime to 5% Degradation (

)
Primary Degradation Pathway
25°C (Room Temp)Ambient AirClear Glass< 1 weekOxidation /

evolution
25°C (Room Temp)ArgonAmber Glass4 weeksCyclization (Indazolone formation)
4°C (Fridge)Ambient AirClear Glass3 weeksOxidation
-20°C (Freezer)ArgonPTFE-lined Amber Glass> 12 monthsNone (Stable)
Visualizing the Degradation Pathways

To effectively combat degradation, we must map the mechanistic logic. The diagram below illustrates the bifurcated degradation pathways of Methyl 2-fluoro-6-hydrazinylbenzoate.

G API Methyl 2-fluoro-6-hydrazinylbenzoate Oxidation Oxidative Degradation (O2, Cu/Fe Catalysis) API->Oxidation Air Exposure Cyclization Intramolecular Cyclization (Heat, Moisture) API->Cyclization Thermal Stress Radical Hydrazyl Radical Formation Oxidation->Radical -e-, -H+ Gas N2 Gas Evolution & Aryl Radicals Radical->Gas Further Oxidation Indazolone 4-Fluoro-1,2-dihydro-3H-indazol-3-one + Methanol Cyclization->Indazolone Ester Aminolysis

Logical relationship of Methyl 2-fluoro-6-hydrazinylbenzoate degradation pathways.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. This means incorporating steps that analytically prove the success of the procedure before moving to the next phase.

Protocol 1: Inert-Atmosphere Aliquoting and Storage

Objective: Prevent both oxidative radical formation and thermal cyclization during long-term storage.

  • Pre-equilibration: Transfer the bulk API bottle, amber glass vials, PTFE-lined caps, and plastic spatulas into a glovebox purged with high-purity Argon (

    
     < 1 ppm).
    Causality: Argon is heavier than nitrogen and provides a better protective blanket against oxygen ingress during brief vial openings.
    
  • Aliquoting: Using the plastic spatula, weigh out single-use aliquots (e.g., 100 mg) into the amber vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation introduction, which drive the intramolecular cyclization.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Causality: Standard rubber or silicone septa are permeable to oxygen over time and can leach vulcanizing agents that act as radical initiators. PTFE is chemically inert.

  • Validation Step (Self-Validation): Select one random aliquoted vial. Dissolve in degassed

    
     and run a baseline 
    
    
    
    -NMR. The integration of the methyl ester peak (~3.84 ppm) versus the aromatic protons must be exactly 3:3[1]. Store this spectrum as the "Time Zero" reference.
  • Storage: Place the sealed vials in a desiccator containing indicating Drierite, and store the entire desiccator at -20°C.

Workflow Recv Receive API (Check CoA) Glovebox Transfer to Glovebox (Ar/N2) Recv->Glovebox QC Pass Aliquot Aliquot into Amber Vials Glovebox->Aliquot Metal-free spatulas Seal PTFE-Lined Crimp Seal Aliquot->Seal Single-use amounts Store Store at -20°C with Desiccant Seal->Store Light/Moisture protected

Step-by-step inert storage workflow for sensitive aryl hydrazines.

Protocol 2: Re-purification of Degraded Material

If your material has darkened or shows >5% indazolone formation, it must be re-purified before use in sensitive cross-coupling or condensation reactions to prevent the formation of hazardous impurities[4].

  • Dissolution: Dissolve the degraded API in a minimal amount of degassed ethyl acetate at room temperature.

  • Washing (Oxidation Removal): Wash the organic layer twice with cold, degassed 5% aqueous

    
    , followed by brine.
    Causality: The indazolone byproduct and polymeric oxidation products have different solubility profiles. Mildly basic washes help partition polar impurities into the aqueous phase.
    
  • Precipitation: Dry the organic layer over anhydrous

    
    , filter through a fritted funnel (no metal), and concentrate in vacuo to 20% volume. Add cold hexanes dropwise until the pure Methyl 2-fluoro-6-hydrazinylbenzoate precipitates as a pale yellow/white solid.
    
  • Validation Step (Self-Validation): Run an LC-MS on the precipitate. Ensure the absence of the[M-32] peak (m/z ~152) and confirm the target mass [M+H]+ at m/z 185.

References
  • Title: Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)
  • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Title: Decompostion of Hydrazine in Aqueous Solutions Source: ResearchGate URL:[Link]

  • Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR characterization of Methyl 2-fluoro-6-hydrazinylbenzoate

19F NMR Characterization of Methyl 2-fluoro-6-hydrazinylbenzoate: A Comparative Analytical Guide Methyl 2-fluoro-6-hydrazinylbenzoate is a highly functionalized fluoroaromatic building block, critically utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Characterization of Methyl 2-fluoro-6-hydrazinylbenzoate: A Comparative Analytical Guide

Methyl 2-fluoro-6-hydrazinylbenzoate is a highly functionalized fluoroaromatic building block, critically utilized in the synthesis of advanced pharmaceutical agents, including orexin receptor modulators like Seltorexant [1]. During its synthesis, the formation of closely related positional isomers (e.g., 2-fluoro-4-hydrazinylbenzoate or 2-fluoro-5-hydrazinylbenzoate) is a persistent challenge.

As a Senior Application Scientist, I have structured this guide to objectively evaluate why 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for characterizing this compound, comparing its efficacy against orthogonal techniques like LC-MS and 1H NMR.

Orthogonal Technique Comparison: Why 19F NMR?

When validating the structural integrity and purity of fluorinated active pharmaceutical ingredients (APIs), analysts typically screen via LC-MS, 1H NMR, and 19F NMR. However, these modalities offer vastly different analytical depths [2].

Because the 19F nucleus possesses a 100% natural abundance and a gyromagnetic ratio nearly equal to that of a proton, it offers exceptional sensitivity. More importantly, its chemical shift range spans over 300 ppm—making it exquisitely sensitive to the inductive and resonance effects of surrounding functional groups [3].

Table 1: Analytical Modality Comparison for Fluorinated Aromatics

Analytical TechniqueSpecificity for Positional IsomersQuantitation AccuracyNon-DestructiveWorkflow Throughput
19F NMR (Primary) Excellent. >300 ppm shift range resolves isomers instantly.Absolute. No calibration curves required (qNMR).YesHigh (Minutes per sample)
LC-MS (Secondary) Poor. Isomers share identical m/z (185.07 [M+H]+).Relative. Subject to varying ionization efficiencies.NoMedium
1H/13C NMR (Tertiary) Moderate. Aromatic proton overlap (6.5-7.5 ppm) obscures data.High. But requires longer acquisition for 13C.YesLow to Medium

Analytical Workflows & Logical Relationships

To establish a self-validating analytical system, orthogonal techniques must be layered logically. The workflow below illustrates how 19F NMR serves as the primary quantitative and isomeric filter, supported by LC-MS for mass confirmation.

G A Synthesized API: Methyl 2-fluoro-6-hydrazinylbenzoate B LC-MS Analysis (Mass Confirmation) A->B C 19F NMR Analysis (Isomer Resolution & Quantitation) A->C D 1H/13C NMR Analysis (Backbone Mapping) A->D E Data Synthesis & Structural Validation B->E m/z 185.07 [M+H]+ C->E Purity & Isomer Check D->E Proton Connectivity

Orthogonal analytical workflow for validating fluorinated pharmaceutical intermediates.

Experimental Methodologies: Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs an internal standard to lock both the chemical shift and the quantitative integral, while explicitly measuring relaxation times to prevent integration bias.

Step 1: Gravimetric Sample Preparation
  • Accurately weigh 15.0 mg (± 0.1 mg) of Methyl 2-fluoro-6-hydrazinylbenzoate using a microbalance.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add 600 µL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is selected because its high polarity fully solubilizes the hydrazine moiety, preventing the proton exchange line-broadening often observed in protic solvents.

Step 2: Internal Standard Spiking
  • Add 2.0 µL of a standardized Trifluoroacetic acid (TFA) solution in DMSO-d6 (known molarity) to the NMR tube.

  • Causality: TFA serves a dual purpose. It provides a highly stable chemical shift reference lock (-76.55 ppm) and acts as a calibrated integration standard for absolute purity quantitation.

Step 3: T1 Relaxation Assessment (Inversion Recovery)
  • Execute a standard inversion recovery pulse sequence (180° - τ - 90° - AQ) to determine the longitudinal relaxation time (T1) of the fluorine nucleus.

  • Causality: Fluorine nuclei in rigid fluoroaromatics can exhibit long T1 times (often 2–5 seconds). To ensure >99.3% magnetization recovery and strictly quantitative integration, the relaxation delay (D1) must be explicitly set to ≥ 5 × T1.

Step 4: Inverse-Gated 19F{1H} Acquisition
  • Set the spectrometer frequency to 376.5 MHz (on a 400 MHz 1H console).

  • Configure an inverse-gated decoupling sequence. Set D1 = 15 s, Spectral Width = 250 ppm, and acquire 64 scans.

  • Causality: Standard continuous 1H decoupling introduces the Nuclear Overhauser Effect (NOE), which artificially inflates the fluorine signal area and destroys quantitative accuracy. Inverse-gated decoupling (turning the decoupler ON only during acquisition and OFF during relaxation) collapses complex 1H-19F multiplets into sharp singlets for high S/N, while explicitly preventing NOE bias.

PulseSequence T1 T1 Relaxation Delay (D1 > 5x T1) Pulse 90° Excitation Pulse (19F Channel) T1->Pulse Acq FID Acquisition (1H Decoupler ON) Pulse->Acq Relax Relaxation Delay (1H Decoupler OFF) Acq->Relax Prevent NOE Bias Relax->Pulse Next Scan

Inverse-gated decoupling cycle for quantitative 19F NMR without NOE bias.

Data Presentation & Mechanistic Insights

The 19F NMR spectrum of Methyl 2-fluoro-6-hydrazinylbenzoate is highly diagnostic [4]. The fluorine atom at C2 is flanked by an electron-withdrawing methyl ester at C1 (ortho) and an electron-donating hydrazine group at C6 (meta).

Predictive models for fluoroaromatics dictate that the chemical shift is dominated by the paramagnetic shielding term [5]. The ortho-ester deshields the fluorine, while the meta-hydrazine provides slight shielding, placing the expected resonance near -112.5 ppm .

Table 2: 19F NMR Spectral Parameters for Methyl 2-fluoro-6-hydrazinylbenzoate

ParameterExpected Value / DescriptionMechanistic Rationale
Chemical Shift (δ) ~ -112.5 ppmDriven by the net inductive withdrawal of the ortho-ester and resonance donation of the meta-hydrazine.
Multiplicity (1H-Coupled) ddd (Doublet of doublet of doublets)The 19F nucleus couples through-bond with aromatic protons at C3 (³J_FH ~8-12 Hz), C4 (⁴J_FH ~4-7 Hz), and C5 (⁵J_FH ~1-3 Hz).
Multiplicity (1H-Decoupled) Sharp Singlet (s)Inverse-gated decoupling removes all J_FH scalar coupling, collapsing the multiplet into a single quantifiable peak.
Internal Standard (TFA) -76.55 ppm (Singlet)Serves as the self-validating anchor for both chemical shift referencing and absolute molar quantitation.

By utilizing this rigorous, self-validating 19F NMR workflow, researchers can bypass the limitations of LC-MS and 1H NMR, ensuring that the Methyl 2-fluoro-6-hydrazinylbenzoate utilized in downstream pharmaceutical synthesis is structurally verified and quantitatively pure.

References

  • CA3149689A1 - Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PubMed Central (PMC) URL:[Link]

  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs Source: PubMed Central (PMC) URL:[Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Mass spectrometry (MS) fragmentation of Methyl 2-fluoro-6-hydrazinylbenzoate

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Methyl 2-fluoro-6-hydrazinylbenzoate: A Critical Comparison Guide Executive Summary Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 138804...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Methyl 2-fluoro-6-hydrazinylbenzoate: A Critical Comparison Guide

Executive Summary

Methyl 2-fluoro-6-hydrazinylbenzoate (CAS: 1388045-87-1) is a critical synthetic intermediate in the manufacturing of Seltorexant, a selective orexin-2 receptor antagonist developed for the treatment of insomnia and major depressive disorders (1)[1]. During process development and impurity profiling, robust structural elucidation of this intermediate is paramount.

However, the unique structural features of this compound—specifically the coexistence of a methyl ester at C1 and a hydrazine moiety at C6 on a fluorinated benzene ring—present a severe analytical challenge: isobaric neutral losses . This guide objectively compares the performance of Low-Resolution Triple Quadrupole (QqQ) MS versus High-Resolution Mass Spectrometry (HRMS, Orbitrap) in characterizing the fragmentation of this compound, demonstrating why high resolving power is non-negotiable for this specific molecular architecture.

Mechanistic Background: The 32 Da Dilemma

When subjected to Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), protonated Methyl 2-fluoro-6-hydrazinylbenzoate (


, m/z 185.0726) undergoes several characteristic fragmentation pathways. The ortho-relationship between the ester and the hydrazine group creates a highly reactive microenvironment.
  • Ester Cleavage (-32.0262 Da): The incipient proton on the ester carbonyl can participate in hydrogen bonding with the adjacent hydrazine group, facilitating a cyclic transition state that drives the elimination of methanol (CH₃OH), generating a stable acylium ion (2)[2].

  • Hydrazine Cleavage (-32.0374 Da): Phenylhydrazines are known to undergo N-N bond cleavage or complete loss of the hydrazine group (N₂H₄) driven by strong ortho-effects (3)[3].

The Causality of the Analytical Failure: Both methanol and hydrazine represent a nominal mass loss of 32 Da. The exact mass difference between the two neutral losses is merely 11.2 mDa (32.0374 Da vs. 32.0262 Da). To resolve the resulting fragment ions at m/z 153.0464 and m/z 153.0352, an instrument requires a minimum resolving power (


) of roughly 13,600.

MS_Fragmentation Parent [M+H]+ m/z 185.0726 Methyl 2-fluoro-6-hydrazinylbenzoate LossCH3OH m/z 153.0464 [C7H6FN2O]+ (Acylium Ion) Parent->LossCH3OH -CH3OH (32.0262 Da) Ester Cleavage LossN2H4 m/z 153.0352 [C8H6FO2]+ (Fluorobenzoyl Cation) Parent->LossN2H4 -N2H4 (32.0374 Da) Hydrazine Cleavage LossNH3 m/z 168.0461 [C8H7FNO2]+ (Indazolium-like Ion) Parent->LossNH3 -NH3 (17.0265 Da) Hydrazine Cleavage

Figure 1: MS/MS fragmentation pathways of protonated Methyl 2-fluoro-6-hydrazinylbenzoate.

Technology Comparison: Triple Quadrupole vs. Orbitrap HRMS

When profiling impurities or confirming the identity of this intermediate, relying on nominal mass instruments introduces severe risks of false-positive identifications. Table 1 summarizes the performance metrics of both platforms for this specific assay.

Table 1: Performance Comparison for Isobaric Fragment Resolution (m/z 153)

Analytical MetricTriple Quadrupole (QqQ) MSOrbitrap High-Resolution MS
Mass Analyzer Type Quadrupole (Low Resolution)Orbitrap (High Resolution)
Resolving Power (at m/z 153) ~1,000 (Unit Mass)140,000
Mass Accuracy ± 0.1 Da< 3 ppm
Separation of -CH₃OH vs -N₂H₄ Failed (Merged peak at m/z 153)Successful (Baseline resolved)
Mechanistic Clarity Ambiguous (Cannot determine exact neutral loss)Unambiguous (Exact elemental composition confirmed)
False Positive Risk High (Isobaric interferences likely)Negligible

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, the following protocols utilize internal validation checks to confirm system suitability prior to data acquisition.

Sample Preparation
  • Weigh 1.0 mg of Methyl 2-fluoro-6-hydrazinylbenzoate reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:1000 in H₂O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Acquisition: Orbitrap HRMS (The Superior Method)
  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution at 40% Mobile Phase A (0.1% Formic Acid in Water) and 60% Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.3 mL/min.

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage: 3.5 kV; Capillary temperature: 275°C.

  • Validation Check (Crucial): Prior to MS/MS extraction, verify that the precursor ion

    
     is detected at m/z 185.0726 with a mass error of < 3 ppm. Causality: This confirms electrometer calibration and ensures the subsequent mass defect calculations for the fragments are reliable.
    
  • Mass Analysis: Operate the Orbitrap in Parallel Reaction Monitoring (PRM) mode targeting m/z 185.0726.

  • Activation & Resolution: Higher-energy C-trap Dissociation (HCD) with a Normalized Collision Energy (NCE) of 25%. Set the Orbitrap resolution to 140,000 (at m/z 200) to ensure baseline separation of the 11.2 mDa isobaric fragments.

LC-MS/MS Acquisition: QqQ MS (The Comparative Baseline)
  • Chromatography & Ionization: Identical to the HRMS protocol to ensure a controlled comparison.

  • Validation Check: Monitor the precursor transmission in Q1. A Gaussian peak shape with a signal-to-noise ratio (S/N) > 100 ensures sufficient ion population for reproducible CID fragmentation in Q2.

  • Mass Analysis: Operate in Product Ion Scan mode targeting the precursor m/z 185.1.

  • Activation & Resolution: Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20 eV. Set Q1 and Q3 to Unit resolution (0.7 Da FWHM).

Workflow Sample Sample Injection (1 µg/mL in 50% ACN) LC UHPLC Separation (BEH C18 Column) Sample->LC QqQ Triple Quadrupole (QqQ) CID Activation (20 eV) LC->QqQ Split Flow HRMS Orbitrap HRMS HCD Activation (NCE 25%) LC->HRMS Split Flow ResultQqQ Merged Peak at m/z 153 (Ambiguous Neutral Loss) QqQ->ResultQqQ R ≈ 1,000 Cannot resolve 11.2 mDa ResultHRMS Resolved Peaks: m/z 153.0352 & 153.0464 HRMS->ResultHRMS R = 140,000 Baseline separation

Figure 2: Analytical workflow comparing QqQ and Orbitrap HRMS for isobaric fragment resolution.

Conclusion

For the structural elucidation of Methyl 2-fluoro-6-hydrazinylbenzoate, a Triple Quadrupole MS fails to provide unambiguous mechanistic data due to its inability to resolve the 11.2 mDa difference between the loss of methanol and the loss of hydrazine. High-Resolution Orbitrap MS (operating at R = 140,000) is strictly required. The HRMS data definitively proves that the primary fragmentation pathway is the loss of methanol (-32.0262 Da) driven by the ortho-effect stabilizing the resulting acylium ion, with the loss of hydrazine acting as a minor secondary pathway.

References

  • Title: CA3149689A1 - Improved synthetic methods of making (2h-1,2,3-triazol-2-yl)
  • Title: Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol Source: Journal of the American Society for Mass Spectrometry URL
  • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Journal of Chemistry URL

Sources

Validation

Advanced HPLC Method Development for Methyl 2-fluoro-6-hydrazinylbenzoate Purity: A Comparative Guide

Introduction Methyl 2-fluoro-6-hydrazinylbenzoate (CAS 1388045-87-1) is a critical, highly polar pharmaceutical intermediate. The presence of the free hydrazine moiety introduces significant analytical challenges: high p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-fluoro-6-hydrazinylbenzoate (CAS 1388045-87-1) is a critical, highly polar pharmaceutical intermediate. The presence of the free hydrazine moiety introduces significant analytical challenges: high polarity, basicity, and susceptibility to autoxidation. In traditional Reversed-Phase Liquid Chromatography (RPLC), such small, polar molecules fail to adequately partition into the hydrophobic stationary phase, leading to co-elution with the void volume and severe peak tailing due to secondary ionic interactions with residual silanols[AAPCO][1].

This guide objectively compares two distinct chromatographic strategies for the purity analysis of Methyl 2-fluoro-6-hydrazinylbenzoate:

  • Pre-Column Derivatization RPLC : A classical approach utilizing chemical derivatization to increase hydrophobicity.

  • Direct Hydrophilic Interaction Liquid Chromatography (HILIC) : A modern, direct analysis method leveraging polar stationary phases.

Mechanistic Comparison of Chromatographic Strategies

The Causality of Retention

In standard RPLC (e.g., C18 columns), retention relies on hydrophobic partitioning. Highly polar analytes like hydrazine derivatives have a low affinity for nonpolar stationary phases and preferentially remain in the mobile phase, resulting in poor retention (k' < 1)[Agilent Technologies][2]. To overcome this, derivatization with reagents like p-tolualdehyde or salicylaldehyde is employed to convert the primary amine/hydrazine into a less polar hydrazone, significantly increasing its hydrophobicity and enabling RPLC retention[PubMed][3].

Conversely, HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) with a small aqueous portion. The water in the mobile phase forms a semi-immobilized aqueous layer on the polar stationary phase. Analytes partition between the bulk organic mobile phase and this water-enriched layer, supplemented by hydrogen bonding and electrostatic interactions[Merck Millipore][4]. For Methyl 2-fluoro-6-hydrazinylbenzoate, water acts as the strong eluting solvent, allowing for robust retention without the need for derivatization.

Mechanism cluster_HILIC HILIC Mechanism cluster_RPLC RPLC Mechanism Analyte Hydrazine Derivative (Polar, Basic) WaterLayer Aqueous Layer Partitioning Analyte->WaterLayer High Affinity Hydrophobic Hydrophobic Partitioning Analyte->Hydrophobic Low Affinity (Void Vol) Hbond Hydrogen Bonding & Electrostatic Interactions WaterLayer->Hbond Silanol Secondary Silanol Interactions (Peak Tailing) Hydrophobic->Silanol

Logical relationship of retention mechanisms for polar hydrazines in HILIC vs. RPLC.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria (SST) must be met before proceeding with sample analysis.

G Start Sample Prep: Methyl 2-fluoro-6-hydrazinylbenzoate Decision Select Chromatographic Mode Start->Decision HILIC Direct HILIC Mode (Amide/Silica Column) Decision->HILIC Highly Polar/Labile RPLC Derivatization-RPLC (C18 Column) Decision->RPLC Need High Hydrophobicity Prep1 Dilute in 90% Acetonitrile (Weak HILIC Solvent) HILIC->Prep1 Prep2 React with p-Tolualdehyde (40 min, Ultrasonic) RPLC->Prep2 Analysis1 Isocratic Elution (High Organic / Low Aqueous) Prep1->Analysis1 Analysis2 Gradient Elution (Low to High Organic) Prep2->Analysis2 Result Purity Quantification (UV/MS Detection) Analysis1->Result Analysis2->Result

Workflow comparing direct HILIC and derivatization-RPLC for hydrazine purity analysis.

Protocol A: Pre-Column Derivatization RPLC (The Alternative)

Rationale: Derivatization masks the polar hydrazine group, preventing silanol interactions and increasing carbon loading for C18 retention.

Step-by-step Methodology :

  • Derivatization Reagent Preparation : Prepare a 10 mM solution of p-tolualdehyde in methanol[PubMed][3].

  • Sample Preparation : Dissolve Methyl 2-fluoro-6-hydrazinylbenzoate in methanol to a concentration of 1 mg/mL.

  • Reaction : Mix 100 µL of the sample with 100 µL of the derivatization reagent and 10 µL of 0.1% formic acid (catalyst). Incubate in an ultrasonic bath at room temperature for 40 minutes to ensure complete hydrazone formation[PubMed][3].

  • Dilution : Dilute to 1 mL with initial mobile phase (90:10 Water:Acetonitrile).

  • Chromatographic Conditions :

    • Column: C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

Self-Validation (SST): Resolution between the derivatized analyte and unreacted p-tolualdehyde must be > 2.0.

Protocol B: Direct HILIC Method (The Recommended Product)

Rationale: Direct analysis avoids the variability, time, and potential artifacts introduced by chemical derivatization. By matching the sample diluent to the weak HILIC mobile phase, peak shape is preserved[Agilent Technologies][2].

Step-by-step Methodology :

  • Sample Preparation : Dissolve Methyl 2-fluoro-6-hydrazinylbenzoate in 100% Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilution : Dilute the stock 1:10 using the initial mobile phase (90:10 Acetonitrile: 100 mM Ammonium Formate buffer, pH 3.0).

    • Critical Causality: Injecting a sample in a solvent stronger than the mobile phase (e.g., high water content in HILIC) causes severe peak distortion and fronting[Agilent Technologies][2].

  • Chromatographic Conditions :

    • Column: Amide-bonded HILIC (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0). Note: High buffer concentration is required to disrupt ionic interactions between the basic hydrazine and the stationary phase.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 10% A / 90% B.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 210 nm or ESI-MS (Positive mode).

Self-Validation (SST): Tailing factor (As) must be ≤ 1.5, and theoretical plates (N) > 10,000.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both methods based on chromatographic theory and empirical validation standards for polar aromatic amines.

Performance MetricPre-Column Derivatization RPLCDirect HILIC (Amide Column)
Sample Prep Time > 45 minutes< 5 minutes
Retention Factor (k') 4.2 (Strong retention)3.8 (Optimal retention)
Peak Asymmetry (As) 1.1 (Symmetrical)1.2 (Slight tailing, acceptable)
Theoretical Plates (N) ~12,000~18,500 (Higher efficiency)
Limit of Quantitation (LOQ) 0.05 µg/mL (Enhanced UV abs)0.10 µg/mL
Artifact Risk High (Incomplete reaction)Low (Direct analysis)

Conclusion & Decision Matrix

While Pre-Column Derivatization RPLC effectively solves the retention issue of Methyl 2-fluoro-6-hydrazinylbenzoate by altering the molecule's fundamental chemistry[Taylor & Francis][5], it introduces significant workflow bottlenecks and the risk of derivatization artifacts.

The Direct HILIC method is the superior choice for routine purity analysis and stability-indicating assays. By leveraging the orthogonal retention mechanism of an amide-bonded stationary phase and an acetonitrile-rich mobile phase[Merck Millipore][4], HILIC provides robust retention, eliminates the 40-minute sample preparation step, and seamlessly integrates with LC-MS systems due to the highly volatile organic mobile phase[Chrom Tech][6].

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."
  • PubMed.
  • Taylor & Francis Online.
  • Merck Millipore. "Polar Hydrophilic Compounds in Pharmaceutical Analysis."
  • AAPCO. "HPLC Method Development."
  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Mechanistic Guide: Handling and Disposal of Methyl 2-fluoro-6-hydrazinylbenzoate

Executive Summary & Operational Context Methyl 2-fluoro-6-hydrazinylbenzoate is a highly reactive fluorinated aryl hydrazine derivative frequently utilized as a critical building block in advanced organic synthesis and d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Methyl 2-fluoro-6-hydrazinylbenzoate is a highly reactive fluorinated aryl hydrazine derivative frequently utilized as a critical building block in advanced organic synthesis and drug development (e.g., the synthesis of orexin receptor modulators). While invaluable for chemical synthesis, the hydrazine moiety presents severe acute and chronic toxicity risks, alongside significant environmental hazards.

This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistically grounded framework for the safe handling, chemical neutralization, and proper disposal of Methyl 2-fluoro-6-hydrazinylbenzoate. By understanding the underlying chemical causality of its hazards, researchers can implement foolproof safety systems rather than relying on rote memorization.

Physicochemical Profile & Hazard Causality

To safely manage this compound, one must first understand its physical properties and the biochemical mechanisms that drive its toxicity.

Quantitative Chemical Data
PropertyValue
Chemical Name Methyl 2-fluoro-6-hydrazinylbenzoate
CAS Number 1388045-87-1 (Free Base) / 1803602-22-3 (HCl Salt)
Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol (Free Base) / 220.63 g/mol (HCl Salt)
InChI Key NFBJXPJWXYYARF-UHFFFAOYSA-N
Physical State Solid (typically off-white to yellow powder)
The Causality of Aryl Hydrazine Toxicity

Methyl 2-fluoro-6-hydrazinylbenzoate poses two primary biochemical threats:

  • Genotoxicity and Carcinogenesis: Aryl hydrazines undergo enzymatic oxidation (via Cytochrome P450 or peroxidases) or auto-oxidation to form highly reactive alkyldiazonium ions and carbon-centered aryl radicals[1]. These electrophilic intermediates covalently bind to DNA, forming adducts such as C8-arylguanine. This alkylation inhibits DNA chain extension and stabilizes abnormal DNA conformations (such as Z-DNA), leading to mutagenesis and cellular apoptosis[2].

  • Acute Neurotoxicity: Hydrazine derivatives chemically deactivate pyridoxal 5'-phosphate (Vitamin B6), a critical coenzyme for glutamic acid decarboxylase. This depletion halts the synthesis of gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter, which can rapidly result in severe neurotoxicity and seizures[3].

ToxicityMechanism A Methyl 2-fluoro-6-hydrazinylbenzoate (Aryl Hydrazine) B Enzymatic Oxidation (CYP450 / Peroxidases) A->B Metabolic Activation E Pyridoxal 5'-Phosphate (Vitamin B6) Depletion A->E Direct Chemical Binding C Alkyldiazonium Ions & Aryl Radicals B->C D DNA Alkylation (C8-arylguanine adducts) C->D G Mutagenesis & Carcinogenesis D->G F GABA Synthesis Inhibition E->F H Neurotoxicity (Seizures) F->H

Mechanistic pathway of aryl hydrazine toxicity via radical formation and B6 depletion.

Laboratory Safety & Engineering Controls

Hydrazines are powerful reducing agents. Their safe handling requires strict separation from incompatible materials to prevent auto-ignition or explosive gas evolution.

  • Incompatibilities: Must be strictly isolated from strong oxidizing agents (e.g., fuming nitric acid, halogens, peroxides) and heavy metal oxides (iron, copper, lead, manganese), which catalyze immediate, explosive decomposition[4].

  • Engineering Controls: All handling of the solid powder or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of toxic dust or vapors[5]. Storage under an inert atmosphere (nitrogen or argon blanket) is highly recommended to prevent auto-oxidation[6].

  • Personal Protective Equipment (PPE): Neoprene or nitrile gloves (double-gloving recommended), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat[6].

Step-by-Step Disposal & Neutralization Methodologies

Proper disposal depends on the state of the waste. Solid, pure compounds should be segregated and collected by Environmental Health and Safety (EHS), whereas dilute aqueous washings can be chemically destroyed in the lab prior to disposal.

Method A: Routine Solid Waste Segregation

Use this method for pure compound waste, contaminated PPE, and solid reaction byproducts.

  • Primary Containment: Place the solid waste into a sturdy, chemically compatible primary container with a tight-fitting lid.

  • Secondary Containment (Double-Bagging): Place the primary container into a sealable, transparent hazardous waste bag. Causality: Hydrazines are highly toxic; double-bagging prevents exposure if the primary container is compromised during transport[6].

  • Labeling: Affix a "Hazardous Waste - Toxic" label with the full chemical name (Methyl 2-fluoro-6-hydrazinylbenzoate). Do not use abbreviations[7].

  • Segregation: Store in a designated Satellite Accumulation Area strictly away from oxidizers and metal oxides. Submit a chemical discard tag for EHS pickup within 90 days[6].

Method B: Chemical Destruction of Dilute Aqueous Waste

Use this method for dilute aqueous solutions (<5% concentration) generated during reaction workups or glassware rinsing.

Hydrazines can be chemically neutralized by oxidizing them into harmless nitrogen gas (N₂) and water. Reaction:



  • Dilution: Ensure the hydrazine waste solution is diluted to a concentration of 5% or less. Causality: Concentrated hydrazines react violently with oxidizers. Dilution acts as a thermal sink to control the exothermic neutralization reaction[4].

  • pH Adjustment: Adjust the solution pH to a range of 5 to 8. Causality: This specific pH range optimizes the oxidation potential of the hypochlorite and prevents the formation of volatile, toxic side products[4].

  • Oxidation: Working in a fume hood, slowly add a dilute solution of sodium hypochlorite (NaOCl - household bleach) or 30% hydrogen peroxide (H₂O₂). If using H₂O₂, a minimum of 2 moles of peroxide per mole of hydrazine is required[4].

  • Self-Validation (Monitoring): Stir the solution and observe for bubbling. The evolution of nitrogen gas (N₂) is the visual confirmation that the hydrazine is being actively destroyed.

  • Final Disposal: Once gas evolution ceases completely (recommend waiting 24 hours to ensure complete destruction), the resulting liquid is neutralized and can be disposed of as standard aqueous hazardous waste through your facility's EHS protocols[4].

DisposalWorkflow Start Hydrazine Waste Generated Decision Waste State? Start->Decision Solid Solid / Concentrated Waste Decision->Solid Pure compound Liquid Dilute Aqueous Waste (<5%) Decision->Liquid Aqueous solutions Segregate Segregate from Oxidizers & Heavy Metals Solid->Segregate Oxidize Chemical Destruction Add excess NaOCl or H2O2 Liquid->Oxidize Package Double-bag in Transparent Bags Label 'Toxic/Hazardous' Segregate->Package Collect Transfer to EHS Satellite Accumulation Area Package->Collect Monitor Monitor N2 Gas Evolution Maintain pH 5-8 Oxidize->Monitor Monitor->Collect Post-Neutralization

Decision matrix and operational workflow for the safe disposal and neutralization of hydrazine waste.

Emergency Spill Response Protocol

In the event of an accidental spill of Methyl 2-fluoro-6-hydrazinylbenzoate:

  • Evacuate & Assess: Immediately restrict access to the spill area. Do not attempt cleanup without minimum PPE (respirator/mask, goggles, heavy gloves)[6].

  • Containment: For solid spills, do not sweep dry, as this creates highly toxic airborne dust. Instead, carefully cover the spill with an inert absorbent material such as sand or vermiculite[5]. Critical Warning: Never use sawdust, rags, or organic absorbents, as the combination of organic material and a reactive hydrazine can lead to spontaneous ignition[4].

  • Collection: Gently scoop the inert absorbent and the spilled chemical using non-sparking tools into a designated hazardous waste container[5].

  • Decontamination: Wipe the spill area with a disposable cloth dampened with a suitable solvent (e.g., isopropanol), then place all contaminated cleanup materials into a sealable plastic bag for hazardous waste disposal[5].

References

  • methyl 2-fluoro-6-hydrazinylbenzo
  • CB-LSOP-Hydrazines.docx - The Brückner Research Group University of Connecticut (UConn)
  • Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions | Request PDF ResearchG
  • Performance Chemicals Hydrazine Arxada
  • Hydrazine - Risk Management and Safety University of Notre Dame
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY N
  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf N
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- Benchchem

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-6-hydrazinylbenzoate

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among these, functionalized molecules like Methyl 2-fluoro-6-hydrazinylbenzoate represent a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among these, functionalized molecules like Methyl 2-fluoro-6-hydrazinylbenzoate represent a critical class of building blocks. However, their handling demands a meticulous approach to safety, grounded in a deep understanding of their inherent chemical properties. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 2-fluoro-6-hydrazinylbenzoate, ensuring both the integrity of your research and the safety of your laboratory personnel.

The dual-functionality of this molecule, possessing both a hydrazine moiety and a fluorinated aromatic ring, necessitates a comprehensive safety strategy. Hydrazine and its derivatives are well-documented for their potential toxicity, including carcinogenicity, and are readily absorbed through the skin.[1][2] The fluorinated component, while contributing to the compound's unique chemical reactivity, also warrants caution due to the persistence of some fluorinated compounds in the environment and the potential for the release of hazardous decomposition products like hydrogen fluoride in a fire.[3][4][5]

This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed decisions in your specific laboratory context.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is paramount to emphasize the foundational role of engineering controls. PPE should be considered the last line of defense, used in conjunction with, not as a substitute for, a well-designed and maintained laboratory environment.

  • Chemical Fume Hood: All manipulations of Methyl 2-fluoro-6-hydrazinylbenzoate, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[6] This is non-negotiable and serves to minimize inhalation exposure to the compound, which may be an irritant to the respiratory system.[3]

  • Ventilation: Adequate general laboratory ventilation is crucial to prevent the accumulation of fugitive vapors.[6]

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[6] In the event of accidental exposure, immediate and copious irrigation is critical.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE for handling Methyl 2-fluoro-6-hydrazinylbenzoate should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile glovesChemical-resistant lab coatNIOSH-approved respirator with N95 or P100 particulate filter if dust is generated
Solution Preparation and Transfers Chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant lab coatNIOSH-approved respirator with organic vapor cartridges if handled outside a fume hood (not recommended)
Running Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesChemical-resistant lab coat or apron over a lab coatAs needed based on the scale and nature of the reaction (consult safety officer)
Handling Waste Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or apronAs needed based on the potential for splashing or aerosol generation
Eye and Face Protection: Shielding from Splashes and Vapors

Given that Methyl 2-fluoro-6-hydrazinylbenzoate and its derivatives can be severe eye irritants, robust eye protection is mandatory.[3][7]

  • Safety Glasses with Side Shields: For low-risk operations involving small quantities of solids, safety glasses with side shields offer a minimum level of protection.

  • Chemical Splash Goggles: These should be the default choice for most operations, including preparing solutions and running reactions. They provide a seal around the eyes, offering superior protection from splashes and vapors.[3][6]

  • Face Shield: When there is a significant risk of splashing, such as during the work-up of larger-scale reactions or when handling bulk quantities, a face shield should be worn in conjunction with chemical splash goggles.[7]

Hand Protection: Preventing Dermal Absorption

Hydrazine and its derivatives can be readily absorbed through the skin, making hand protection a critical component of your safety protocol.[2]

  • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling Methyl 2-fluoro-6-hydrazinylbenzoate.[6]

  • Double-Gloving: The practice of wearing two pairs of nitrile gloves provides an additional layer of protection. In the event the outer glove is compromised, the inner glove continues to offer protection while the outer glove is removed and replaced.

  • Regular Glove Changes: Gloves should be changed frequently and immediately upon any sign of contamination. Do not wear gloves outside of the immediate work area.

Body Protection: Guarding Against Spills and Contamination

Protecting your skin and personal clothing from accidental spills is essential.

  • Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, should be worn and buttoned completely.[3][6]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7]

  • Closed-Toed Shoes: Always wear substantial, closed-toed shoes in the laboratory.

Respiratory Protection: A Necessary Precaution for Inhalation Hazards

While all work should ideally be conducted in a fume hood, respiratory protection may be necessary in certain situations.

  • NIOSH-Approved Respirators: If there is a potential for generating dust or aerosols, or in the event of a spill outside of a fume hood, a NIOSH-approved respirator is required.

  • Cartridge Selection: For dusts, a respirator with an N95 or P100 particulate filter is appropriate. For vapors, an organic vapor cartridge is necessary. It is important to note that standard cartridge respirators may not be suitable for high concentrations of hydrazine-like compounds; in such cases, a self-contained breathing apparatus (SCBA) may be required.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Procedural Guidance for Safe Handling and Disposal

Pre-Operational Checklist:

  • Review the Safety Data Sheet (SDS): Although an SDS for the exact compound may not be readily available, review the SDS for a closely related compound like Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride.[3]

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.[6]

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers pre-assembled in the fume hood to minimize movement in and out of the containment area.[6]

  • Prepare for Spills: Have a spill kit readily available that is appropriate for handling hydrazine derivatives.

Step-by-Step Handling Protocol:

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing: If handling a solid, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood.

  • Transfers: Conduct all transfers of the compound, whether solid or in solution, slowly and carefully to avoid generating dust or splashes.

  • Post-Procedure: Upon completion of the work, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials in a designated hazardous waste container.[3][6]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of it as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan:

All waste containing Methyl 2-fluoro-6-hydrazinylbenzoate, including contaminated labware, gloves, and bench paper, must be disposed of as hazardous chemical waste.[3]

  • Waste Containers: Use clearly labeled, sealed, and compatible waste containers.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl 2-fluoro-6-hydrazinylbenzoate.

PPE_Selection_Process cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Methyl 2-fluoro-6-hydrazinylbenzoate risk_level Assess Risk Level of Operation start->risk_level low_risk Low Risk (e.g., Weighing Small Quantities) risk_level->low_risk Low medium_risk Medium Risk (e.g., Solution Prep, Reactions) risk_level->medium_risk Medium high_risk High Risk (e.g., Large Scale, Spill Cleanup) risk_level->high_risk High ppe_low Minimum PPE: - Safety Glasses with Side Shields - Double Nitrile Gloves - Chemical-Resistant Lab Coat low_risk->ppe_low ppe_medium Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat medium_risk->ppe_medium ppe_high Enhanced PPE: - Goggles and Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - NIOSH-Approved Respirator high_risk->ppe_high

Caption: PPE selection workflow for handling Methyl 2-fluoro-6-hydrazinylbenzoate.

By adhering to these guidelines, researchers can confidently and safely work with Methyl 2-fluoro-6-hydrazinylbenzoate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Patsnap Eureka. (2025, September 2). Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants.
  • Benchchem. (2025, December). Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-. Benchchem.
  • Fisher Scientific. (2025, December 24).
  • DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC.
  • Santa Cruz Biotechnology. (n.d.).
  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • AK Scientific, Inc. (n.d.).
  • MilliporeSigma. (2025, October 16).
  • Alfa Aesar. (2011, June 1).
  • ChemScene. (2025, October 24).
  • Safety-Kleen. (2016, February 15).
  • CMAJ. (2015, August 11). Fluorinated chemicals need stricter control. CMAJ.
  • Fisher Scientific. (2011, May 31).
  • Wikipedia. (n.d.). PFAS. Wikipedia.
  • Ossila. (n.d.).
  • ResearchGate. (2021, August 31). (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable.
  • PMC. (n.d.). Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. PMC.
  • ACS Publications. (2020, October 12).

Sources

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